molecular formula C10H10ClIN4O4 B12398591 6-Chloro-2-iodopurine-9-riboside

6-Chloro-2-iodopurine-9-riboside

カタログ番号: B12398591
分子量: 412.57 g/mol
InChIキー: BUXRSMOYQZICAU-ACJOCUEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-2-iodopurine-9-riboside is a useful research compound. Its molecular formula is C10H10ClIN4O4 and its molecular weight is 412.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H10ClIN4O4

分子量

412.57 g/mol

IUPAC名

(2R,4R,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5+,6?,9-/m1/s1

InChIキー

BUXRSMOYQZICAU-ACJOCUEISA-N

異性体SMILES

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I

正規SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog that holds significant interest within the fields of medicinal chemistry and drug discovery. As a member of the purine nucleoside antimetabolite class, it is recognized for its potential as an anticancer agent. The core mechanism of action for this class of compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2][3][4] This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical and physical characteristics. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides context based on closely related compounds.

Core Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 313477-85-9. Its chemical structure consists of a purine core substituted with a chlorine atom at the 6-position and an iodine atom at the 2-position, with a ribofuranosyl moiety attached at the 9-position.

Physicochemical and Biological Properties

Quantitative data for this compound is not extensively documented in peer-reviewed literature. The following table summarizes the available information. For comparative purposes, data for the closely related compound, 6-Chloropurine riboside, is also included where available, as it can provide insights into the general characteristics of this compound class.

PropertyThis compound6-Chloropurine riboside (for comparison)
CAS Number 313477-85-95399-87-1
Molecular Formula C₁₀H₁₀ClIN₄O₄C₁₀H₁₁ClN₄O₄
Molecular Weight 412.57 g/mol 286.67 g/mol
Appearance White to light yellow crystalline powder[2]White to slightly yellow powder[5]
Melting Point Not Available158-162 °C (decomposes)[5]
Solubility Soluble in DMSO (mother liquor concentration of 40 mg/mL)[6]DMF: 49-51 mg/mL; Soluble in water (10.6 mg/mL)[5]
Biological Activity Purine nucleoside analog with potential antitumor activity.[1][2][3][4]Substrate for adenosine (B11128) deaminase.[5]

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route for this compound would involve the coupling of 6-chloro-2-iodopurine (B104377) with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection of the hydroxyl groups on the ribose sugar. This type of glycosylation reaction is a common method for the synthesis of nucleoside analogs.[9]

The purification of the final compound would likely involve standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from any unreacted starting materials and byproducts.

Biological Activity and Mechanism of Action

As a purine nucleoside analog, this compound is presumed to exert its biological effects as an antimetabolite. Such compounds typically interfere with the synthesis of nucleic acids, thereby inhibiting cell division and inducing apoptosis, particularly in rapidly dividing cancer cells.[1][2][3][4]

Presumed Mechanism of Action

The general mechanism for this class of compounds involves intracellular phosphorylation by kinases to form the corresponding nucleotide analogs. These analogs can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA or RNA, leading to chain termination and cell cycle arrest. The presence of the halogen atoms at the 2 and 6 positions of the purine ring is expected to modulate the compound's activity and interaction with target enzymes.

dot

Presumed_Mechanism_of_Action General Mechanism of Purine Nucleoside Analogs This compound This compound Intracellular Kinases Intracellular Kinases This compound->Intracellular Kinases Phosphorylation Active Nucleotide Analog Active Nucleotide Analog Intracellular Kinases->Active Nucleotide Analog Inhibition_of_DNA_Synthesis Inhibition of DNA Synthesis Active Nucleotide Analog->Inhibition_of_DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_of_DNA_Synthesis->Cell_Cycle_Arrest Induction_of_Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Induction_of_Apoptosis

Caption: Presumed intracellular activation and mechanism of action.

Experimental Evaluation of Biological Activity

While specific IC50 values for this compound are not available, the evaluation of its anticancer activity would typically involve in vitro assays using a panel of human cancer cell lines. Standard methodologies to determine cytotoxicity include the MTT or crystal violet assays, which measure cell viability after a defined period of exposure to the compound.

dot

Experimental_Workflow In Vitro Anticancer Activity Workflow Cancer_Cell_Lines Panel of Cancer Cell Lines Compound_Treatment Treatment with This compound Cancer_Cell_Lines->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Crystal Violet) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: General workflow for in vitro anticancer activity assessment.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its structural similarity to endogenous purine nucleosides suggests a mechanism of action centered on the disruption of nucleic acid metabolism. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and a thorough biological evaluation, including its effects on specific signaling pathways and a broad panel of cancer cell lines.

Future research should focus on elucidating these unknown aspects. A full characterization of its physical properties, the development of a robust and scalable synthetic route, and comprehensive in vitro and in vivo studies are necessary to fully understand its therapeutic potential. Investigating its specific molecular targets and the signaling cascades it modulates will be crucial for its rational development as a clinical candidate.

References

6-Chloro-2-iodopurine-9-riboside: A Technical Guide to its Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an antitumor agent. As a member of the purine analog class of molecules, it is structurally related to endogenous nucleosides, allowing it to interfere with cellular metabolic processes. The primary proposed mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, available biological data, and experimental protocols related to this compound and its close analogs.

Synthesis of this compound

Part 1: Synthesis of the 6-Chloro-2-iodopurine (B104377) Base

A reported efficient synthesis of 6-chloro-2-iodopurine starts from the readily available starting material, hypoxanthine (B114508). The key steps involve protection of the N9 position, followed by a regiospecific lithiation and subsequent iodination at the C2 position.

Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine

This protocol is adapted from a known synthesis of the purine base.

  • Protection of Hypoxanthine: Hypoxanthine is first protected at the N9 position, for example, with a tetrahydropyranyl (THP) group, to ensure regioselectivity in the subsequent steps.

  • Chlorination: The protected hypoxanthine is then chlorinated at the C6 position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 6-chloro-9-(tetrahydropyran-2-yl)purine.

  • Lithiation and Iodination: The crucial step involves a regiospecific lithiation at the C2 position using a strong base, followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom.

  • Deprotection: The final step is the removal of the N9 protecting group under acidic conditions to yield the desired 6-chloro-2-iodopurine base.

StepKey Reagents and ConditionsIntermediate/Product
1Dihydropyran, p-toluenesulfonic acid9-(Tetrahydropyran-2-yl)-9H-purin-6(1H)-one
2Phosphorus oxychloride6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine
3Lithium diisopropylamide (LDA), Iodine6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)-9H-purine
4Acidic conditions (e.g., HCl)6-Chloro-2-iodopurine
Part 2: Glycosylation to form this compound

The attachment of the ribose sugar moiety to the purine base is a critical step in the synthesis of the final nucleoside. A common and effective method for this transformation is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation (Proposed)

  • Silylation of the Purine Base: 6-Chloro-2-iodopurine is silylated to enhance its solubility and reactivity. This is typically achieved by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an aprotic solvent.

  • Coupling with Acylated Ribose: The silylated purine is then reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out in an inert solvent such as acetonitrile (B52724) or 1,2-dichloroethane.

  • Deprotection of the Ribose Moiety: The protecting groups on the ribose sugar (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.

  • Purification: The final compound is purified using standard techniques such as column chromatography.

StepKey Reagents and ConditionsIntermediate/Product
1N,O-Bis(trimethylsilyl)acetamide (BSA)Silylated 6-Chloro-2-iodopurine
21-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTfProtected this compound
3Sodium methoxide in methanolThis compound

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow cluster_base Part 1: Synthesis of 6-Chloro-2-iodopurine cluster_glycosylation Part 2: Glycosylation Hypoxanthine Hypoxanthine Protection Protection Hypoxanthine->Protection N9-Protection Chlorination Chlorination Protection->Chlorination C6-Chlorination Lithiation_Iodination Lithiation_Iodination Chlorination->Lithiation_Iodination C2-Iodination Base 6-Chloro-2-iodopurine Lithiation_Iodination->Base Deprotection Silylation Silylation Base->Silylation Silylation Coupling Coupling Silylation->Coupling Vorbrüggen Coupling Deprotection_Ribose Deprotection_Ribose Coupling->Deprotection_Ribose Deprotection Final_Product This compound Deprotection_Ribose->Final_Product Purification Acylated_Ribose Acylated Ribose Acylated_Ribose->Coupling

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Purine nucleoside analogs, including this compound, are known to exert their cytotoxic effects primarily through two interconnected pathways: inhibition of DNA synthesis and induction of apoptosis.[1][2]

Inhibition of DNA Synthesis

Once inside the cell, nucleoside analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication. This disruption of DNA synthesis is particularly detrimental to rapidly proliferating cancer cells.

Induction of Apoptosis

The accumulation of DNA damage and the stalling of the cell cycle due to the inhibition of DNA synthesis can trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress signals that lead to the activation of a cascade of enzymes called caspases.

Signaling Pathway for Purine Analog-Induced Apoptosis

Apoptosis_Pathway Purine_Analog This compound Cell_Uptake Cellular Uptake Purine_Analog->Cell_Uptake Phosphorylation Phosphorylation to Triphosphate Cell_Uptake->Phosphorylation DNA_Polymerase DNA Polymerase Inhibition Phosphorylation->DNA_Polymerase DNA_Synthesis_Block DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Block DNA_Damage DNA Damage DNA_Synthesis_Block->DNA_Damage Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Caspase_Activation Caspase Cascade Activation Apoptosis_Initiation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action leading to apoptosis.

Quantitative Data

While specific quantitative data for this compound is not extensively published, data from closely related 6-chloropurine (B14466) nucleosides provide valuable insights into the potential efficacy of this compound class. The following table summarizes representative cytotoxicity data for analogous compounds.

CompoundCell LineAssay TypeEndpointValue (µM)Reference
6-chloropurine riboside analogHeLaGrowth InhibitionIC₅₀70.21[4]
6-chloropurine riboside analogHL-60Growth InhibitionIC₅₀70.85[4]
6,8,9-trisubstituted purine analogHuh7CytotoxicityIC₅₀14.2[5]
6,8,9-trisubstituted purine analogHuh7CytotoxicityIC₅₀17.9[5]

Note: The above data is for structurally related compounds and may not be directly representative of the activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its synthesis can be achieved through established methods in purine and nucleoside chemistry. Based on the activity of related compounds, it is anticipated to function through the inhibition of DNA synthesis and the induction of apoptosis. Further research is warranted to fully elucidate the specific synthetic details, quantitative biological activity, and precise molecular targets of this compound to realize its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and other purine nucleoside analogs.

References

6-Chloro-2-iodopurine-9-riboside: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential as an antitumor agent. As a member of the purine analog class of molecules, its mechanism of action is broadly understood to involve the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. This technical guide provides a detailed overview of the putative mechanisms by which this compound is proposed to exert its cytotoxic effects, based on the established activities of similar purine nucleoside analogs. The guide outlines the key cellular processes affected, presents hypothetical signaling pathways, and includes generalized experimental protocols for investigating its molecular interactions. It is important to note that while the general mechanisms for this class of compounds are well-documented, specific quantitative data and detailed molecular targets for this compound are not extensively available in publicly accessible research.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies.[1][2] These compounds mimic endogenous purine nucleosides, allowing them to be recognized and processed by cellular machinery involved in nucleic acid metabolism. This compound, a halogenated purine riboside, belongs to this class of antimetabolites. Its structure suggests that it can act as a substrate for various enzymes in the purine salvage pathway, ultimately leading to its incorporation into DNA and/or RNA or the inhibition of key enzymes involved in nucleotide metabolism. The primary therapeutic rationale for using such compounds is to selectively target rapidly proliferating cancer cells, which have a high demand for nucleotide precursors for DNA replication and RNA synthesis.

Core Mechanism of Action

The cytotoxic effects of this compound are believed to be multifactorial, primarily revolving around two interconnected processes: inhibition of DNA synthesis and induction of apoptosis.

Inhibition of DNA Synthesis

As a nucleoside analog, this compound is likely transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then interfere with DNA synthesis through several potential mechanisms:

  • Competitive Inhibition of DNA Polymerases: The triphosphate derivative of this compound can act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for the active site of the enzyme. This competition would slow down or halt the process of DNA replication.

  • Incorporation into DNA and Chain Termination: If the analog is incorporated into the growing DNA strand, its altered structure, particularly the presence of the chloro and iodo groups, could lead to chain termination. The bulky halogen atoms might sterically hinder the addition of the next nucleotide by DNA polymerase.

  • Inhibition of Ribonucleotide Reductase: Some purine analogs are known to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Inhibition of this enzyme would deplete the pool of dNTPs available for DNA synthesis, thereby arresting cell proliferation.

dot

Inhibition_of_DNA_Synthesis cluster_cell Cancer Cell This compound This compound Transporter Transporter This compound->Transporter Uptake Kinases Kinases Transporter->Kinases Phosphorylation Triphosphate_Analog Triphosphate_Analog Kinases->Triphosphate_Analog DNA_Polymerase DNA_Polymerase Triphosphate_Analog->DNA_Polymerase Inhibition / Incorporation Ribonucleotide_Reductase Ribonucleotide_Reductase Triphosphate_Analog->Ribonucleotide_Reductase Inhibition DNA_Replication DNA_Replication DNA_Polymerase->DNA_Replication Blocked dNTP_Pool dNTP_Pool Ribonucleotide_Reductase->dNTP_Pool Depleted dNTP_Pool->DNA_Replication Required for

Caption: Putative mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for apoptosis. This compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway.

  • DNA Damage Response: The incorporation of the analog into DNA or the stalling of replication forks can activate DNA damage sensors like ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53.

  • p53-Mediated Apoptosis: Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and promote mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Pathway: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.

  • Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

dot

Induction_of_Apoptosis cluster_pathway Apoptotic Signaling Pathway This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage ATM_ATR ATM_ATR DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation Bax_Bak Bax_Bak p53->Bax_Bak Upregulation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3_7 Caspase-3_7 Caspase-9->Caspase-3_7 Activation Apoptosis Apoptosis Caspase-3_7->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway activation.

Quantitative Data Summary

A thorough review of available literature did not yield specific quantitative data (e.g., IC50 values for cytotoxicity, Ki values for enzyme inhibition) for this compound. The following table is a template that researchers can use to summarize their experimental findings when investigating this compound.

Assay Type Cell Line / Enzyme Parameter Value (e.g., µM) Reference
Cytotoxicitye.g., Jurkat, HL-60IC50 (72h)Data not available
DNA Polymerase Inhibitione.g., DNA Polymerase αKiData not available
Ribonucleotide Reductase Inhibitione.g., Human RNRIC50Data not available
Caspase-3 Activatione.g., HeLaEC50Data not available

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Compound 2. Treat with this compound Seed_Cells->Treat_Compound Add_MTT 3. Add MTT solution and incubate Treat_Compound->Add_MTT Solubilize 4. Solubilize formazan with DMSO Add_MTT->Solubilize Measure_Absorbance 5. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data 6. Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound is a purine nucleoside analog with the potential for development as an anticancer agent. Based on the well-established mechanisms of similar compounds, its mode of action likely involves the inhibition of DNA synthesis and the induction of apoptosis. However, to fully elucidate its therapeutic potential and specific molecular interactions, further research is required to identify its direct molecular targets, quantify its cytotoxic and inhibitory activities, and delineate the precise signaling pathways it modulates. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Biological activity of 6-Chloro-2-iodopurine-9-riboside.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 6-Chloro-2-iodopurine-9-riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic purine (B94841) nucleoside analog. Compounds of this class are recognized for their potential as cytotoxic agents, primarily through their interference with nucleic acid synthesis and the induction of apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, based on the known mechanisms of similar purine analogs. It includes detailed experimental protocols for the evaluation of its cytotoxic and apoptotic effects and presents visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

Purine nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous purines, thereby disrupting cellular metabolism and function.[1][3] this compound, a member of this class, is anticipated to exert its biological effects through mechanisms common to other purine analogs, such as the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected biological impact and the methodologies to empirically determine it.

Anticipated Biological Activity

Based on the activity of related 6-chloropurine (B14466) nucleosides, this compound is expected to exhibit significant antitumor properties. The primary mechanisms are predicted to be:

  • Inhibition of DNA Synthesis: As a nucleoside analog, it is likely to be intracellularly phosphorylated to its triphosphate form, which can then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases, leading to chain termination and cell cycle arrest.

  • Induction of Apoptosis: The disruption of DNA replication and repair processes is a potent trigger for apoptosis. It is hypothesized that this compound will activate intrinsic apoptotic pathways.

  • Cell Cycle Arrest: By interfering with DNA synthesis, this compound is expected to cause cell cycle arrest, likely at the G2/M phase, a common effect of DNA-damaging agents.

Experimental Protocols

To elucidate the precise biological activity of this compound, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays

The initial assessment of the compound's biological activity involves determining its effect on the viability and proliferation of cancer cells.

3.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed.

3.2.1. Caspase Activity Assay

This assay quantifies the activity of caspases, which are key executioners of apoptosis.

  • Principle: A luminogenic substrate for a specific caspase (e.g., caspase-3/7) is added to the cell lysate. Cleavage of the substrate by the active caspase releases a luminescent signal that is proportional to caspase activity.

  • Protocol:

    • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

    • Cell Lysis: Lyse the cells using a buffer compatible with the caspase assay kit.

    • Substrate Addition: Add the caspase substrate to the cell lysate.

    • Incubation: Incubate at room temperature as per the manufacturer's instructions.

    • Luminescence Measurement: Measure the luminescence using a luminometer.

3.2.2. Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for apoptosis-related proteins.

  • Protocol:

    • Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against proteins such as cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

To determine the effect of the compound on the cell cycle, flow cytometry is employed.

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which correlates with the DNA content and thus the phase of the cell cycle.

  • Protocol:

    • Cell Treatment: Treat cells with this compound for 24-48 hours.

    • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

    • Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the anticipated signaling pathways and experimental workflows for characterizing the biological activity of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation synthesis This compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Assays (Caspase, Western Blot) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle kinase Kinase Inhibition Assays apoptosis->kinase cell_cycle->kinase dna_incorp DNA Incorporation Studies kinase->dna_incorp data_analysis IC50 Determination Pathway Analysis dna_incorp->data_analysis

Caption: Experimental workflow for characterizing the biological activity of this compound.

apoptosis_pathway compound This compound dna_damage DNA Damage / Replication Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis cell_cycle_arrest compound This compound dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatases (Inhibition) chk1_chk2->cdc25 cdk1_cyclinB CDK1/Cyclin B (Inactive) cdc25->cdk1_cyclinB Dephosphorylation (Blocked) g2_m_arrest G2/M Phase Arrest cdk1_cyclinB->g2_m_arrest

References

6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purine (B94841) Nucleoside Analog: 6-Chloro-2-iodopurine-9-riboside

This technical guide provides a comprehensive overview of this compound, a purine nucleoside analog of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antiviral agent.

Chemical Properties and Data

This compound is a halogenated purine nucleoside. Its structure combines a purine core with a ribose sugar moiety, modified with a chlorine atom at the 6-position and an iodine atom at the 2-position of the purine ring. These modifications are crucial for its biological activity.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClIN₄O₄N/A
Molecular Weight 412.57 g/mol N/A
CAS Number 313477-85-9N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMSON/A

Synthesis

A detailed, specific protocol for the synthesis of this compound is not available in the public domain. However, the synthesis can be conceptually understood as a two-part process: the synthesis of the 6-chloro-2-iodopurine (B104377) base and the subsequent glycosylation with a protected ribose derivative.

A reported synthesis for the purine base, 6-chloro-2-iodopurine, starts from hypoxanthine. This involves a regiospecific lithiation and quenching sequence of a protected 6-chloropurine (B14466) derivative.

The subsequent step, glycosylation, would involve the coupling of the modified purine base with a protected ribofuranose, a common strategy in nucleoside synthesis. A general one-pot glycosylation and cyclization procedure for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines has been described and could potentially be adapted.

Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine (Illustrative)

This protocol is for the synthesis of the purine base and is based on published methods for similar compounds. It should be adapted and optimized for the synthesis of the target riboside.

Materials:

  • 6-chloro-9-(tetrahydropyran-2-yl)purine

  • Harpoon's base (lithium 2,2,6,6-tetramethylpiperidide)

  • Tributyltin chloride

  • Iodine

  • Anhydrous solvents (e.g., THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of Harpoon's base in THF to the reaction mixture.

  • After stirring for a specified time, add tributyltin chloride and allow the reaction to proceed.

  • Quench the reaction with a suitable reagent.

  • To the resulting 2-stannylated purine, add a solution of iodine in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture using standard procedures (e.g., extraction, washing with sodium thiosulfate (B1220275) solution to remove excess iodine).

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-chloro-2-iodopurine.

Biological Activity and Mechanism of Action

Purine nucleoside analogs, including this compound, are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1] The primary mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis.[1]

Anticancer Activity

While specific IC50 values for this compound are not available in the reviewed literature, related 6-chloropurine nucleosides have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog, leading to its incorporation into DNA and subsequent chain termination, or the inhibition of key enzymes involved in nucleotide metabolism.

Antiviral Activity

Several nucleoside analogs containing a 6-chloropurine moiety have shown promising antiviral activity, including against SARS-CoV. The antiviral effect is thought to be due to the inhibition of viral RNA polymerase.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The induction of apoptosis is a key mechanism of action for many purine nucleoside analogs. This process is often initiated by the cellular stress caused by DNA synthesis inhibition. While the specific apoptotic pathway for this compound has not been elucidated, related compounds are known to activate intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases.

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_bioactivity Biological Evaluation start Starting Materials (e.g., Hypoxanthine, Ribose derivative) step1 Synthesis of 6-Chloro-2-iodopurine start->step1 step2 Glycosylation with Protected Ribose step1->step2 step3 Deprotection step2->step3 product This compound step3->product cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) product->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) product->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) product->cell_cycle antiviral Antiviral Assays (e.g., Plaque Reduction) product->antiviral apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound This compound mito Mitochondrial Stress compound->mito receptor Death Receptor Binding compound->receptor Potential cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

In vitro studies with 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Studies with 6-Chloro-2-iodopurine-9-riboside

This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, a purine (B94841) nucleoside analog with potential as an antitumor agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and insights into its mechanism of action.

Core Concepts:

This compound is a synthetic purine nucleoside analog. Compounds of this class are recognized for their broad antitumor activities, which are primarily attributed to their ability to interfere with DNA synthesis and induce programmed cell death, or apoptosis.[1]

Quantitative Data Summary

Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of Related 6-Chloropurine (B14466) Nucleosides

CompoundMelanoma (A375)Lung Carcinoma (A549)Ovarian Carcinoma (A2780)Colon Adenocarcinoma (HT29)
Reference Compound (Cladribine) 1.5 ± 0.22.1 ± 0.30.9 ± 0.13.4 ± 0.5
6-chloropurine nucleoside analog 1 2.3 ± 0.43.5 ± 0.61.2 ± 0.24.1 ± 0.7
6-chloropurine nucleoside analog 2 1.8 ± 0.32.9 ± 0.40.8 ± 0.13.8 ± 0.6

Note: The data presented are for structurally similar compounds and should be considered representative. Actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of this compound and related compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value from the dose-response curve.

Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to investigate the effect of the compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its GI50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the propidium iodide.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its GI50 concentration for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Mechanisms of Action

Purine nucleoside analogs typically exert their anticancer effects through the induction of apoptosis and cell cycle arrest. While the specific signaling pathways modulated by this compound have not been fully elucidated, related compounds have been shown to induce G2/M phase cell cycle arrest, which subsequently leads to apoptosis.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism of action for many anticancer agents. The following diagram illustrates a generalized workflow for assessing apoptosis.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_outcome Outcome start Cancer Cell Line treatment Treat with this compound start->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v western_blot Western Blot Analysis (Caspase-3, PARP cleavage) treatment->western_blot apoptosis Apoptosis Induction annexin_v->apoptosis western_blot->apoptosis

Caption: Experimental workflow for apoptosis assessment.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of purine analog activity. The workflow for analyzing cell cycle effects is depicted below.

G cluster_treatment Cell Treatment & Preparation cluster_analysis Analysis cluster_result Result start Cancer Cell Line treatment Treat with Compound start->treatment fixation Ethanol Fixation treatment->fixation pi_staining Propidium Iodide Staining fixation->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry g2m_arrest G2/M Arrest flow_cytometry->g2m_arrest

Caption: Workflow for cell cycle analysis.

Potential Signaling Pathway Involvement

While not yet confirmed for this compound, other nucleoside analogs have been shown to influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and mTOR pathways. Future studies should investigate the potential modulation of these pathways to further elucidate the compound's mechanism of action.

G cluster_pathways Potential Intracellular Signaling Pathways cluster_effects Cellular Effects compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt ? mtor mTOR Pathway compound->mtor ? proliferation Decreased Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis mtor->proliferation

Caption: Potential signaling pathways modulated by the compound.

References

6-Chloro-2-iodopurine-9-riboside: An In-Depth Technical Guide on its Effects on DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential applications in cancer chemotherapy. As a member of the purine analog class of compounds, its mechanism of action is predicated on the disruption of nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on DNA synthesis, detailing the underlying molecular mechanisms, experimental protocols for evaluation, and the current state of knowledge. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related purine analogs to provide a representative understanding of its potential efficacy and cellular impact.

Introduction: The Role of Purine Analogs in Oncology

Purine nucleoside analogs are a class of antimetabolite drugs that structurally mimic endogenous purine nucleosides, such as adenosine (B11128) and guanosine. Due to this structural similarity, they can interfere with the synthesis of DNA and RNA, critical processes for cell division and survival.[1] This interference can occur through several mechanisms, including the inhibition of enzymes essential for nucleotide metabolism and the incorporation of the analog into DNA and RNA, leading to chain termination and dysfunction.[1] These compounds have demonstrated broad antitumor activity, particularly in indolent lymphoid malignancies.[2][3] this compound belongs to this class of compounds and is therefore expected to exhibit similar effects on DNA synthesis and cell cycle progression.

Mechanism of Action: Inhibition of DNA Synthesis

The primary mechanism by which purine analogs like this compound are thought to inhibit DNA synthesis involves a multi-step process within the target cell.

  • Cellular Uptake and Activation: The riboside is transported into the cell where it undergoes phosphorylation by cellular kinases to its active triphosphate form.

  • Inhibition of Key Enzymes: The triphosphate analog can then act as a competitive inhibitor of enzymes crucial for DNA synthesis. A primary target is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, thereby stalling DNA replication.

  • Incorporation into DNA: The analog triphosphate can also be recognized by DNA polymerases and incorporated into the growing DNA strand. This incorporation can lead to chain termination, preventing further elongation of the DNA molecule and inducing DNA damage responses.

This cascade of events ultimately results in the cessation of DNA replication, leading to cell cycle arrest, typically at the S phase (synthesis phase), and the induction of apoptosis (programmed cell death).

Quantitative Analysis of DNA Synthesis Inhibition

Table 1: Representative Inhibitory Effects of a Purine Analog (2-chlorodeoxyadenosine) on DNA Synthesis and Cell Growth

Cell LineAssayParameterValueReference
CCRF-CEM (Human T-lymphoblastoid)Growth InhibitionIC500.045 µM
CCRF-CEM (Human T-lymphoblastoid)DNA Synthesis Inhibition ([³H]thymidine incorporation)90% inhibition0.3 µM (within 30 min)
CCRF-CEM (Human T-lymphoblastoid)Ribonucleotide Reductase Inhibition (in cell extracts)50% inhibition (of ADP, CDP, UDP, GDP reduction)0.1 - 0.3 µM

Note: This data is for the related compound 2-chlorodeoxyadenosine and is intended to be illustrative of the potential effects of purine analogs.

Experimental Protocols

To assess the effects of this compound on DNA synthesis and cell cycle progression, several standard experimental protocols can be employed.

BrdU Incorporation Assay for DNA Synthesis

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.

Principle: Actively proliferating cells will incorporate BrdU into their DNA during the S phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody against BrdU, which is typically conjugated to a fluorescent dye or an enzyme for colorimetric detection.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and fix the cells with a fixation/denaturation solution (e.g., 70% ethanol (B145695) followed by 2N HCl) for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells with PBS and incubate with an anti-BrdU antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 30 minutes at room temperature in the dark.

  • Detection and Analysis: For fluorescent detection, measure the signal using a fluorescence microplate reader or microscope. For colorimetric detection, add a substrate (e.g., TMB) and measure the absorbance using a microplate reader. The decrease in BrdU incorporation in treated cells compared to control cells indicates inhibition of DNA synthesis.

Tritiated Thymidine ([³H]-Thymidine) Incorporation Assay

This is a classic and highly sensitive method for quantifying DNA synthesis.

Principle: This assay measures the incorporation of radioactively labeled thymidine into newly synthesized DNA. The amount of radioactivity incorporated is directly proportional to the rate of DNA synthesis.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as described for the BrdU assay.

  • Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to the culture medium and incubate for 4-24 hours.

  • Cell Harvesting: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and harvest the DNA onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated. A reduction in CPM in treated cells compared to controls indicates inhibition of DNA synthesis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S phase cells have an intermediate amount, the distribution of the cell population across the cell cycle can be determined.

Detailed Protocol:

  • Cell Treatment: Culture cells with and without this compound for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.

  • Data Interpretation: An accumulation of cells in the S phase or at the G1/S boundary in treated samples would be consistent with an inhibition of DNA synthesis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and the proposed mechanism of action.

experimental_workflow_brdu cluster_prep Cell Preparation and Treatment cluster_assay BrdU Incorporation and Detection cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment brdu_labeling Add BrdU Labeling Solution compound_treatment->brdu_labeling fixation Fix and Denature Cells brdu_labeling->fixation primary_ab Incubate with Anti-BrdU Antibody fixation->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Measure Signal secondary_ab->detection analysis Quantify DNA Synthesis Inhibition detection->analysis Analyze Data

Caption: Experimental workflow for the BrdU incorporation assay.

cell_cycle_analysis_workflow start Culture and Treat Cells harvest Harvest Cells start->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry end Determine Cell Cycle Distribution flow_cytometry->end

Caption: Workflow for cell cycle analysis using flow cytometry.

mechanism_of_action cluster_cell Target Cell cluster_inhibition Inhibitory Actions cluster_effects Cellular Consequences compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation to Triphosphate Form uptake->phosphorylation inhibit_rr Inhibition of Ribonucleotide Reductase phosphorylation->inhibit_rr incorporation Incorporation into DNA by DNA Polymerase phosphorylation->incorporation dntp_depletion Depletion of dNTP Pools inhibit_rr->dntp_depletion dna_damage DNA Chain Termination and Damage incorporation->dna_damage s_phase_arrest S Phase Arrest dntp_depletion->s_phase_arrest dna_damage->s_phase_arrest apoptosis Induction of Apoptosis s_phase_arrest->apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound, as a purine nucleoside analog, holds promise as an agent that can inhibit DNA synthesis and induce cell death in proliferating cells. While its precise quantitative effects are yet to be fully elucidated in publicly accessible studies, the established mechanisms of related compounds provide a strong rationale for its potential anticancer activity. Future research should focus on determining the specific IC50 values for DNA synthesis inhibition in various cancer cell lines, elucidating the detailed signaling pathways involved in the induction of apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

References

Apoptosis Induction by 6-Chloro-2-iodopurine-9-riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the apoptosis-inducing properties of 6-Chloro-2-iodopurine-9-riboside. This guide, therefore, provides a comprehensive overview based on the activities of structurally related 6-chloropurine (B14466) nucleosides and other purine (B94841) analogs. The experimental protocols and signaling pathways described herein are representative of those commonly observed for this class of compounds and serve as a foundational resource for researchers.

Introduction

Purine nucleoside analogs are a well-established class of compounds with significant therapeutic applications, particularly in oncology. Their structural similarity to endogenous purines allows them to interfere with various cellular processes, including DNA synthesis and cell signaling, ultimately leading to cell cycle arrest and apoptosis. 6-chloropurine derivatives, in particular, have demonstrated promising cytotoxic and anti-proliferative activities across a range of cancer cell lines. This technical guide consolidates the current understanding of how compounds related to this compound are believed to induce apoptosis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

Data Presentation: Cytotoxicity of Related 6-Chloropurine Derivatives

The anti-proliferative and cytotoxic effects of 6-chloropurine nucleoside derivatives have been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of their potency.

CompoundCell LineAssayIC50 / GI50 (µM)Reference
6-chloropurine derivative 10b HeLa (Cervical)SRB< 1[1]
MCF-7 (Breast)SRB< 1[1]
DU-145 (Prostate)SRB< 1[1]
A549 (Lung)SRB< 1[1]
HepG2 (Liver)SRB< 1[1]
HT-29 (Colon)SRB< 1[1]
6-chloropurine derivative 10g HeLa (Cervical)SRB< 1[1]
MCF-7 (Breast)SRB< 1[1]
DU-145 (Prostate)SRB< 1[1]
A549 (Lung)SRB< 1[1]
HepG2 (Liver)SRB< 1[1]
HT-29 (Colon)SRB< 1[1]
6-chloropurine derivative 10i HeLa (Cervical)SRB< 1[1]
MCF-7 (Breast)SRB< 1[1]
DU-145 (Prostate)SRB< 1[1]
A549 (Lung)SRB< 1[1]
HepG2 (Liver)SRB< 1[1]
HT-29 (Colon)SRB< 1[1]
6-chloropurine derivative 6 HeLa (Cervical)SRB35[1]
6-chloropurine derivative 10 HeLa (Cervical)SRB33[1]
HepG2 (Liver)SRB25[1]
SW620 (Colon)SRB35[1]
N9-linked purine nucleosideMCF-7 (Breast)SRBSimilar to 5-fluorouracil[1]

Signaling Pathways in Purine Analog-Induced Apoptosis

The induction of apoptosis by 6-chloropurine nucleosides and related analogs is a complex process involving multiple signaling pathways. A primary mechanism involves the induction of DNA damage, which activates intrinsic apoptotic signaling.[2] These compounds can act as antimetabolites, disrupting DNA synthesis and leading to cell cycle arrest, typically at the G2/M phase.[3] This cellular stress triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of a caspase cascade.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[4] Purine analogs can modulate the expression of these proteins, shifting the balance towards apoptosis. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3 and -7, which are responsible for the cleavage of key cellular substrates and the morphological changes associated with apoptosis.[5]

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response 6_Chloro_2_iodopurine_9_riboside This compound (or related analog) DNA_Damage DNA Damage & Metabolic Stress 6_Chloro_2_iodopurine_9_riboside->DNA_Damage Induces Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition DNA_Damage->Bcl2_BclxL Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Promotes Bcl2_BclxL->Mitochondrion Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Activates Caspase_3_7 Caspase-3/7 (Executioner) Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway for 6-chloropurine analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of purine analogs.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]

  • Materials:

    • Adherent cancer cell lines

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

  • Procedure: [2][7][8]

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates four to five times with slow-running tap water to remove TCA and air-dry completely.

    • Add 0.04% SRB solution to each well and incubate at room temperature for 1 hour.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

    • Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Treat with compound Cell_Seeding->Compound_Treatment Fixation 3. Fix with TCA Compound_Treatment->Fixation Staining 4. Stain with SRB Fixation->Staining Washing 5. Wash with acetic acid Staining->Washing Solubilization 6. Solubilize dye with Tris base Washing->Solubilization Measurement 7. Measure absorbance at 510 nm Solubilization->Measurement End End Measurement->End

Caption: Workflow for the Sulforhodamine B (SRB) assay.
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • PBS

  • Procedure: [10]

    • Induce apoptosis in cells using the test compound. Include untreated control cells.

    • Harvest cells (including supernatant for adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Annexin_V_PI_Workflow Start Start Cell_Treatment 1. Induce apoptosis Start->Cell_Treatment Harvest_Wash 2. Harvest and wash cells Cell_Treatment->Harvest_Wash Resuspend 3. Resuspend in Binding Buffer Harvest_Wash->Resuspend Staining 4. Add Annexin V-FITC and PI Resuspend->Staining Incubation 5. Incubate in the dark Staining->Incubation Analysis 6. Analyze by flow cytometry Incubation->Analysis End End Analysis->End

Caption: Workflow for Annexin V/PI apoptosis assay.
Assessment of DNA Fragmentation: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

  • Materials:

    • Adherent cells on coverslips or in plates

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton™ X-100 in PBS

    • TUNEL assay kit (with TdT enzyme and labeled dUTPs)

    • Nuclear counterstain (e.g., DAPI)

    • Fluorescence microscope

  • Procedure: [12][13]

    • Seed cells on coverslips and treat with the compound.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a dark, humidified chamber.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the sites of DNA breaks.

Evaluation of Apoptotic Protein Expression: Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptotic proteins, such as the Bcl-2 family members.

  • Materials:

    • Treated and control cells

    • RIPA buffer with protease inhibitors

    • Protein assay kit (e.g., BCA)

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure: [14]

    • Lyse treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature protein samples in Laemmli buffer by boiling.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

Measurement of Caspase Activity

Colorimetric or fluorometric assays can be used to quantify the activity of executioner caspases like caspase-3.[15]

  • Materials:

    • Treated and control cells

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

    • Reaction buffer

  • Procedure (Colorimetric): [5]

    • Lyse cells and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add reaction buffer containing the DEVD-pNA substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to caspase-3 activity.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[16]

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol (B145695)

    • PBS

    • Propidium Iodide (PI) staining solution with RNase A

  • Procedure: [17][18]

    • Harvest and wash cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the information presented in this guide for related 6-chloropurine nucleosides provides a strong foundation for understanding its potential as an apoptosis-inducing agent. The established cytotoxicity in various cancer cell lines, coupled with the known mechanisms of action for this class of compounds—namely, the induction of DNA damage, cell cycle arrest, and activation of the intrinsic apoptotic pathway—suggests that this compound likely operates through similar mechanisms. The detailed experimental protocols provided herein offer a comprehensive toolkit for researchers to investigate the specific effects of this and other novel purine analogs. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential.

References

6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that holds potential as a therapeutic agent in oncology. As a member of the purine antimetabolite class of compounds, its mechanism of action is broadly understood to involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis) in rapidly proliferating cancer cells. Despite its classification and theoretical potential, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data specifically for this compound. This guide synthesizes the available information on its chemical properties, presumed mechanism of action based on related compounds, and provides a framework for its potential investigation in cancer research.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, with several compounds in this class approved for the treatment of various hematological malignancies and solid tumors.[1][2][3] These molecules structurally mimic endogenous purine nucleosides (adenosine and guanosine), allowing them to be recognized and metabolized by cellular enzymes. This metabolic activation leads to the formation of fraudulent nucleotides that can inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, ultimately leading to cell cycle arrest and apoptosis.[4][5]

This compound, with its halogenated purine base and ribose sugar moiety, is categorized within this promising class of compounds.[5][6] The presence of both chloro and iodo substituents on the purine ring suggests the potential for unique interactions with target enzymes and a distinct biological activity profile.

Chemical Properties and Synthesis

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₀ClIN₄O₄
Molecular Weight 412.57 g/mol
CAS Number 313477-85-9
Class Purine Nucleoside Analog

Presumed Mechanism of Action in Cancer

Based on the well-established mechanisms of other purine nucleoside analogs, this compound is anticipated to exert its anticancer effects through two primary pathways: inhibition of DNA synthesis and induction of apoptosis.[5][6]

Inhibition of DNA Synthesis

As a nucleoside analog, this compound would likely be transported into cancer cells and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with the natural deoxyadenosine (B7792050) triphosphate (dATP) or deoxyguanosine triphosphate (dGTP) for incorporation into replicating DNA by DNA polymerases. The incorporation of the fraudulent nucleotide can lead to chain termination or the creation of unstable DNA, ultimately halting DNA replication and cell division.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation (Kinases) Phosphorylation (Kinases) Cellular Uptake->Phosphorylation (Kinases) Active Triphosphate Analog Active Triphosphate Analog Phosphorylation (Kinases)->Active Triphosphate Analog DNA Polymerase DNA Polymerase Active Triphosphate Analog->DNA Polymerase Inhibition of DNA Replication Inhibition of DNA Replication Active Triphosphate Analog->Inhibition of DNA Replication Competition with dNTPs DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA Replication->Cell Cycle Arrest G Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Damage DNA Damage Inhibition of DNA Synthesis->DNA Damage Apoptosis Signaling Cascade Apoptosis Signaling Cascade DNA Damage->Apoptosis Signaling Cascade Caspase Activation Caspase Activation Apoptosis Signaling Cascade->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death G Cancer Cell Seeding Cancer Cell Seeding Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Cancer Cell Seeding->Compound Treatment (Varying Concentrations) Incubation (e.g., 72 hours) Incubation (e.g., 72 hours) Compound Treatment (Varying Concentrations)->Incubation (e.g., 72 hours) Addition of Viability Reagent (e.g., MTT) Addition of Viability Reagent (e.g., MTT) Incubation (e.g., 72 hours)->Addition of Viability Reagent (e.g., MTT) Measurement of Absorbance/Fluorescence Measurement of Absorbance/Fluorescence Addition of Viability Reagent (e.g., MTT)->Measurement of Absorbance/Fluorescence Calculation of IC50 Values Calculation of IC50 Values Measurement of Absorbance/Fluorescence->Calculation of IC50 Values G Cell Treatment with Compound Cell Treatment with Compound Harvest and Wash Cells Harvest and Wash Cells Cell Treatment with Compound->Harvest and Wash Cells Stain with Annexin V-FITC and PI Stain with Annexin V-FITC and PI Harvest and Wash Cells->Stain with Annexin V-FITC and PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V-FITC and PI->Flow Cytometry Analysis Quantification of Apoptotic Cells Quantification of Apoptotic Cells Flow Cytometry Analysis->Quantification of Apoptotic Cells

References

Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine (B94841) nucleoside analogs (PNAs) represent a cornerstone class of antimetabolite drugs extensively used in the treatment of various malignancies, particularly hematological cancers. These agents function as structural mimics of natural purine nucleosides (adenosine and guanosine), enabling them to deceptively enter cellular metabolic pathways. Upon intracellular activation via phosphorylation, they exert their cytotoxic effects primarily by inhibiting DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells. This guide provides an in-depth overview of the core mechanisms of action, clinical applications, and quantitative efficacy of several key PNAs. It further details common experimental protocols for evaluating their antitumor activity and visualizes the critical biochemical pathways and experimental workflows involved.

General Mechanism of Action

Purine nucleoside analogs are prodrugs that require intracellular activation to exert their cytotoxic effects. The general mechanism involves a three-step process: cellular uptake, enzymatic phosphorylation, and disruption of nucleic acid synthesis.

  • Cellular Uptake: PNAs are transported into the cell via nucleoside transporters embedded in the cell membrane.

  • Phosphorylation (Activation): Once inside the cell, PNAs are phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), into their active triphosphate forms. This is often the rate-limiting step.

  • Cytotoxicity: The active triphosphate analogs then compete with their natural counterparts (dATP or dGTP) and mediate antitumor activity through multiple mechanisms:

    • Inhibition of DNA Polymerases: The analog triphosphates act as competitive inhibitors of DNA polymerases, halting DNA replication.

    • Incorporation into DNA: Their incorporation into the growing DNA strand leads to chain termination because they lack the necessary 3'-hydroxyl group for further elongation. This also makes the DNA strand more susceptible to breakage.

    • Inhibition of Ribonucleotide Reductase (RNR): Some analogs can inhibit RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of available building blocks for DNA synthesis.

    • Induction of Apoptosis: The accumulation of DNA damage and stalled replication forks triggers cellular stress responses, leading to programmed cell death (apoptosis).

The general activation and mechanism of action for most purine nucleoside analogs can be visualized as follows:

PNA_General_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PNA Purine Nucleoside Analog (PNA) PNA_in PNA PNA->PNA_in Nucleoside Transporter PNA_MP PNA-Monophosphate PNA_in->PNA_MP Deoxycytidine Kinase (dCK) PNA_DP PNA-Diphosphate PNA_MP->PNA_DP Kinases PNA_TP PNA-Triphosphate (Active Form) PNA_DP->PNA_TP Kinases DNA_Polymerase DNA Polymerase Inhibition PNA_TP->DNA_Polymerase DNA_Incorporation DNA Incorporation (Chain Termination) PNA_TP->DNA_Incorporation RNR_Inhibition Ribonucleotide Reductase Inhibition PNA_TP->RNR_Inhibition Apoptosis Apoptosis DNA_Polymerase->Apoptosis DNA_Incorporation->Apoptosis RNR_Inhibition->Apoptosis Fludarabine_Mechanism Fludarabine Fludarabine (F-ara-A) F_ara_ATP F-ara-ATP (Active Triphosphate) Fludarabine->F_ara_ATP Phosphorylation (dCK) RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibition DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibition DNA_Ligase DNA Ligase F_ara_ATP->DNA_Ligase Inhibition DNA_Incorp Incorporation into DNA F_ara_ATP->DNA_Incorp RNA_Incorp Incorporation into RNA F_ara_ATP->RNA_Incorp Apoptosis Apoptosis RNR->Apoptosis DNA_Polymerase->Apoptosis DNA_Ligase->Apoptosis DNA_Incorp->Apoptosis RNA_Incorp->Apoptosis MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Add serial dilutions of PNA A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (Incubate 2-4 hours) C->D E 5. Solubilize formazan crystals (e.g., DMSO) D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate % viability and IC50 value F->G

An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside: A Purine Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 313477-85-9 Molecular Formula: C₁₀H₁₀ClIN₄O₄ Molecular Weight: 412.57 g/mol

Abstract

6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog. Compounds within this class are recognized for their potential as antitumor and antiviral agents. The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly proliferating cells.[1][2] While specific biological data and detailed experimental studies on this compound are limited in publicly available scientific literature, this guide provides a comprehensive overview of its chemical properties, likely mechanisms of action based on related compounds, and general experimental protocols relevant to its study.

Chemical Properties and Synthesis

This compound belongs to the family of halo nucleosides.[3] The synthesis of related 6-chloropurine (B14466) ribonucleosides has been achieved through various methods, including one-pot glycosylation and cyclization procedures starting from chloropyrimidines.[4] Another approach involves the synthesis of the 6-chloro-2-iodopurine (B104377) base from hypoxanthine, which can then be coupled with a protected ribose derivative to form the nucleoside.[5][6]

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number313477-85-9
Molecular FormulaC₁₀H₁₀ClIN₄O₄
Molecular Weight412.57 g/mol
AppearanceLikely a powder
ClassPurine Nucleoside Analog, Halo Nucleoside

Potential Mechanism of Action

As a purine nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism. The general mechanism for this class of compounds involves several key steps:

  • Cellular Uptake and Activation: The molecule is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog can compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. Its integration can lead to chain termination or the creation of dysfunctional DNA, ultimately halting replication.[1][2]

  • Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage can trigger intrinsic and extrinsic apoptotic pathways.[1][2]

Apoptosis Signaling Pathway

While the specific pathways affected by this compound have not been elucidated, related purine analogs are known to induce apoptosis through mitochondria-dependent pathways. This typically involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, which are proteases that execute apoptosis. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial integrity, and executioner caspases like caspase-3.[7]

apoptosis_pathway cluster_cell Cancer Cell Purine_Analog This compound DNA_Damage DNA Damage / Replication Stress Purine_Analog->DNA_Damage Inhibition of DNA Synthesis Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Triggers Caspase_Cascade Caspase Cascade (e.g., Caspase-3) Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Generalized apoptosis induction pathway for purine nucleoside analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The results can be used to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1][8]

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add this compound Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide to the Molecular Structure and Biological Activity of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analogue with significant potential in therapeutic applications. This document details its chemical characteristics, outlines a plausible synthetic route, and explores its mechanism of action, focusing on the induction of apoptosis and the DNA damage response pathway.

Molecular Structure and Physicochemical Properties

This compound is a synthetic purine nucleoside analogue. Its structure consists of a 6-chloro-2-iodopurine (B104377) base covalently linked to a ribofuranose sugar moiety via a β-N9-glycosidic bond.

Chemical Structure:

2D structure of this compound

IUPAC Name: (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound and the closely related compound, 6-Chloropurine riboside.

PropertyValue (this compound)Value (6-Chloropurine riboside)
Molecular Formula C₁₀H₁₀ClIN₄O₄[1]C₁₀H₁₁ClN₄O₄
Molecular Weight 412.57 g/mol [1]286.67 g/mol
Melting Point Not available158-162 °C (decomposes)
Solubility Not availableDMF: 49-51 mg/mL
Appearance Solid (predicted)White to off-white powder

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated purine base with a protected ribose derivative, followed by deprotection.

Experimental Workflow:

cluster_synthesis Synthesis Workflow Silylation Silylation of 6-chloro-2-iodopurine Coupling Vorbrüggen Glycosylation Silylation->Coupling Silylated purine Deprotection Removal of Protecting Groups Coupling->Deprotection Protected nucleoside Purification Chromatographic Purification Deprotection->Purification Crude product Final_Product Final Product Purification->Final_Product Pure this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Silylation of the Purine Base: 6-chloro-2-iodopurine is suspended in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon). A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), is added, and the mixture is heated to reflux until the purine base is fully silylated, resulting in a clear solution.

  • Glycosylation Reaction: The silylated purine solution is cooled, and a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added. A Lewis acid catalyst, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is then introduced dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is subsequently heated to facilitate the coupling reaction.

  • Deprotection: Once the glycosylation is complete, the protecting groups on the ribose moiety are removed. A common method for benzoyl group removal is treatment with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure this compound.

Biological Activity and Signaling Pathways

As a purine nucleoside analogue, this compound is anticipated to exert its biological effects primarily through the induction of apoptosis and the activation of the DNA damage response (DDR) pathway. These mechanisms are common to many compounds in this class and are central to their therapeutic potential, particularly in oncology.

DNA Damage Response (DDR) Pathway

Upon cellular uptake, purine nucleoside analogues are typically phosphorylated to their active triphosphate forms. These triphosphates can be incorporated into newly synthesized DNA, leading to chain termination and the formation of DNA strand breaks. This damage is recognized by sensor proteins of the DDR pathway, initiating a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis.

cluster_ddr DNA Damage Response Pathway Drug This compound DNA_Damage DNA Strand Breaks Drug->DNA_Damage Incorporation into DNA Sensors ATM / ATR / DNA-PK DNA_Damage->Sensors Damage Recognition Mediators Chk1 / Chk2 Sensors->Mediators Activation Effectors Cell Cycle Arrest DNA Repair Apoptosis Mediators->Effectors Signal Transduction

Caption: A simplified diagram of the DNA Damage Response pathway initiated by purine analogues.

Apoptosis Induction Pathway

The DDR pathway is intricately linked with the induction of apoptosis. Key tumor suppressor proteins, such as p53, are activated in response to DNA damage and can initiate the intrinsic apoptotic pathway. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

cluster_apoptosis Apoptosis Induction Pathway DDR DNA Damage Response p53 p53 Activation DDR->p53 Bcl2_Family Bcl-2 Family Regulation (e.g., Bax, Bak activation) p53->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Methodological & Application

Synthesis Protocol for 6-Chloro-2-iodopurine-9-riboside: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 6-Chloro-2-iodopurine-9-riboside, a key halogenated nucleoside analog. This compound serves as a versatile intermediate in the synthesis of a wide array of modified nucleosides for drug discovery and development, particularly in the fields of antiviral and anticancer research. The protocol details a two-stage process: the synthesis of the 6-chloro-2-iodopurine (B104377) base followed by its N-glycosylation to yield the target riboside. This document is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.

Introduction

Purine (B94841) nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of biological activities. This compound is a valuable synthetic precursor that allows for selective functionalization at the 2- and 6-positions of the purine ring. This enables the generation of diverse chemical libraries for screening and the development of novel therapeutic agents. The synthesis involves the initial preparation of the di-halogenated purine base, 6-chloro-2-iodopurine, followed by a crucial N-glycosylation step to introduce the ribose moiety. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation, utilizing a silylated purine base and a protected ribose derivative in the presence of a Lewis acid catalyst.

Data Presentation

A summary of the expected yields and key analytical data for the intermediates and the final product is presented in the table below. This data is compiled from analogous reactions and characterization of the precursor.

CompoundStepTypical Yield (%)Melting Point (°C)Key Analytical Data (Expected)
6-Chloro-9-(tetrahydropyran-2-yl)purine195134-136¹H NMR (CDCl₃): δ 8.75 (s, 1H), 8.20 (s, 1H), 6.00 (dd, 1H), 4.25 (m, 1H), 3.80 (m, 1H), 2.10-1.60 (m, 6H).
6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine285155-157¹H NMR (CDCl₃): δ 8.25 (s, 1H), 5.95 (dd, 1H), 4.20 (m, 1H), 3.75 (m, 1H), 2.05-1.55 (m, 6H).
6-Chloro-2-iodopurine398205-207 (dec.)¹H NMR (DMSO-d₆): δ 13.9 (br s, 1H), 8.5 (s, 1H). ¹³C NMR (DMSO-d₆): δ 154.0, 152.5, 148.0, 131.0, 118.0.
2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine-9-riboside460-70Not ReportedTo be confirmed by analysis.
This compound5>90Not ReportedTo be confirmed by analysis.

Experimental Protocols

Stage 1: Synthesis of 6-Chloro-2-iodopurine

This stage involves a three-step synthesis starting from 6-chloropurine (B14466).

Step 1: Protection of 6-Chloropurine with a Tetrahydropyranyl (THP) Group

  • To a stirred suspension of 6-chloropurine (1.0 eq) in dry tetrahydrofuran (B95107) (THF), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add 2,3-dihydropyran (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir overnight under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and add concentrated aqueous ammonia (B1221849) to neutralize the acid.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford 6-chloro-9-(tetrahydropyran-2-yl)purine as a white solid.

Step 2: Iodination of the Protected 6-Chloropurine

  • Dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.5 eq) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I₂) (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine.

Step 3: Deprotection to Yield 6-Chloro-2-iodopurine

  • Dissolve the protected purine from Step 2 in a mixture of acetic acid and water (2:1).

  • Heat the solution at 60 °C for 4 hours.

  • Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-chloro-2-iodopurine as a solid.

Stage 2: Synthesis of this compound

This stage involves the N-glycosylation of 6-chloro-2-iodopurine with a protected ribose, followed by deprotection.

Step 4: Vorbrüggen Glycosylation

  • Suspend 6-chloro-2-iodopurine (1.0 eq) in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq) and stir the mixture at room temperature under a nitrogen atmosphere until the solution becomes clear (approximately 30-60 minutes).

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) to the reaction mixture.

  • Cool the mixture to 0 °C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 70 °C, stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give the protected nucleoside.

Step 5: Deprotection of the Riboside

  • Dissolve the protected nucleoside from Step 4 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Signaling Pathway and Experimental Workflow

The synthesis of this compound does not directly involve a biological signaling pathway; rather, it produces a compound that can be used to study such pathways. The experimental workflow for the synthesis is depicted below.

Synthesis_Workflow B Protection (THP) C 6-Chloro-9-(THP)purine B->C D Iodination C->D E 6-Chloro-2-iodo-9-(THP)purine D->E F Deprotection (Acid) E->F G 6-Chloro-2-iodopurine F->G I Vorbrüggen Glycosylation G->I H 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose H->I J Protected Riboside I->J K Deprotection (NaOMe) J->K L This compound K->L A A A->B

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps for the synthesis of the purine base and the subsequent glycosylation and deprotection, researchers can efficiently produce this valuable intermediate for further chemical elaboration and biological testing. The provided data and workflow visualization aim to facilitate the successful implementation of this synthetic route in a laboratory setting.

Characterization of 6-Chloro-2-iodopurine-9-riboside: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog. Such compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] Purine nucleoside analogs are known for their broad antitumor activity, which is often achieved through mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[2][3] The dual halogenation at the C2 and C6 positions of the purine core, combined with the ribose moiety, makes this compound a versatile scaffold for creating a diverse range of derivatives through selective functionalization, such as metal-catalyzed cross-coupling reactions.[1]

Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Reversed-phase HPLC is the most common method for the analysis of purine nucleosides.[4]

Experimental Protocol: Reversed-Phase HPLC

This protocol is a general guideline for the analysis of purine nucleosides and should be optimized for the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Recommended Conditions
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium (B1175870) Acetate (B1210297), pH 5.0
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture of water and organic solvent).

  • The final concentration should be in the linear range of the detector, typically 0.1-1.0 mg/mL for purity analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The purity of the compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.

  • For quantification, a calibration curve should be prepared using standards of known concentrations.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Sample & Standard filter Filter (0.22 µm) prep->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) or Concentration integrate->calculate caption HPLC analysis workflow for this compound.

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for molecular weight confirmation and structural elucidation.

Experimental Protocol: LC-MS

Instrumentation:

  • An HPLC or UHPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC protocol above, but often with volatile mobile phase modifiers like formic acid or ammonium acetate to ensure compatibility with the MS source.

Mass Spectrometry Conditions:

Parameter Recommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C

| Desolvation Temperature | 350 °C |

Expected Mass Spectrometry Data:

Ion Calculated m/z
[M+H]⁺ 412.95

| [M+Na]⁺ | 434.93 |

M (C₁₀H₁₀ClIN₄O₄) = 412.57 g/mol

Data Analysis:

  • Confirm the presence of the target compound by extracting the ion chromatogram for the expected [M+H]⁺ ion.

  • The full scan mass spectrum should show the characteristic isotopic pattern for a compound containing one chlorine atom.

  • Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. A common fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 6-chloro-2-iodopurine (B104377) base (m/z ~281.9).

LC-MS Data Acquisition and Confirmation Pathway

LCMS_Pathway cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_result Confirmation lc_sep HPLC Separation of Analyte esi Electrospray Ionization (ESI+) lc_sep->esi ms1 Full Scan MS (m/z 100-1000) Confirm [M+H]⁺ esi->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ ms1->ms2 fragment Identify Base Fragment (m/z ~281.9) ms2->fragment confirm Structural Confirmation fragment->confirm caption Logical flow for structural confirmation by LC-MS/MS.

Caption: Logical flow for structural confirmation by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

Experimental Protocol: NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • If necessary, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations, crucial for assigning purine ring carbons).

Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The following are predicted chemical shifts based on the analysis of similar structures like 6-chloropurine (B14466) ribonucleoside.[5] Actual values must be confirmed by experiment.

ProtonExpected Shift (ppm)Multiplicity
H-8 (Purine) ~8.8s
H-1' (Ribose) ~6.1d
H-2', H-3', H-4' (Ribose) ~4.0 - 4.6m
H-5', 5'' (Ribose) ~3.6 - 3.8m
OH (Ribose) ~5.0 - 5.5br s

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): The following are predicted chemical shifts based on known data for purine nucleosides.

CarbonExpected Shift (ppm)
C-6 (Purine) ~150
C-2 (Purine) ~120 (due to Iodo)
C-4 (Purine) ~152
C-5 (Purine) ~132
C-8 (Purine) ~145
C-1' (Ribose) ~88
C-4' (Ribose) ~86
C-2', C-3' (Ribose) ~70 - 75
C-5' (Ribose) ~61

NMR Structural Assignment Strategy

NMR_Strategy H1 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure caption Strategy for complete structural assignment using NMR.

Caption: Strategy for complete structural assignment using NMR.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog.[1][2] Compounds of this class are recognized for their potential as antitumor agents, primarily functioning through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] These molecules can serve as valuable tools in cancer research and drug development to investigate cellular processes and identify potential therapeutic targets.

These application notes provide an overview of the potential uses of this compound in cell culture experiments, based on the known activities of related purine nucleoside analogs. The included protocols and hypothetical data tables are intended to serve as a starting point for designing and conducting experiments with this compound.

Mechanism of Action

Purine nucleoside analogs typically exert their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism. After cellular uptake, they are often phosphorylated to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and the inhibition of DNA replication and repair. Furthermore, these analogs can inhibit key enzymes involved in purine metabolism, leading to an imbalance of nucleotide pools and the induction of apoptosis.[1][2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical data based on typical findings for purine nucleoside analogs in various cancer cell lines. These tables are for illustrative purposes to guide experimental design.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HeLaCervical CancerMTT7215.5
JurkatT-cell LeukemiaResazurin488.2
MCF-7Breast CancerCellTiter-Glo®7225.1
A549Lung CancerSRB7232.8

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in Jurkat Cells

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control055.330.114.61.2
This compound1065.220.514.38.9
This compound2570.115.414.515.7

Table 3: Hypothetical Induction of Apoptosis by this compound in Jurkat Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control02.11.5
This compound1012.45.3
This compound2525.810.2

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of the compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a purine analog like this compound, where it inhibits a kinase in a signaling pathway, leading to the induction of apoptosis.

G cluster_0 6_Chloro_2_iodopurine_9_riboside 6_Chloro_2_iodopurine_9_riboside Kinase_X Kinase_X 6_Chloro_2_iodopurine_9_riboside->Kinase_X Inhibition Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Activation Pro_apoptotic_Proteins Pro_apoptotic_Proteins Downstream_Effector->Pro_apoptotic_Proteins Activation Apoptosis Apoptosis Pro_apoptotic_Proteins->Apoptosis

Caption: Hypothesized kinase inhibition pathway.

Experimental Workflow for Assessing Biological Activity

This diagram outlines the general workflow for characterizing the in vitro effects of this compound.

G Start Start Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Logical Relationship of Cellular Effects

This diagram shows the logical progression from drug treatment to the observed cellular outcomes.

G Compound_Treatment This compound Treatment DNA_Damage DNA Damage / Metabolic Stress Compound_Treatment->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis_Induction->Reduced_Viability

Caption: Cellular effects of the compound.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside (In Vitro)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog. As a member of the purine analog class of compounds, it is investigated for its potential as an antitumor agent. The mechanism of action for purine analogs generally involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells.[1] This document provides detailed protocols for the in vitro use of this compound, including dosing, administration, and methods to assess its biological effects on cancer cell lines.

Mechanism of Action

This compound is understood to exert its cytotoxic effects through a multi-faceted mechanism primarily targeting the processes of cell division and survival. As a purine nucleoside analog, it interferes with nucleic acid synthesis, leading to an inhibition of DNA replication. Furthermore, this compound is known to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.

Induction of Apoptosis

The apoptotic cascade initiated by this compound is believed to involve the activation of key effector enzymes. Based on studies of structurally similar purine nucleosides like cladribine, the apoptotic pathway is likely mediated through the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3. Activated caspase-3 then cleaves a range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes a halt in the cell cycle at the G2/M checkpoint. This arrest is often triggered by DNA damage incurred during replication. The molecular mechanism underlying this G2/M arrest is thought to involve the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of p21. The p21 protein then inhibits the activity of the Cdc2/cyclin B complex, a key regulator of the G2/M transition, thereby preventing the cell from entering mitosis and leading to cell death.

Proposed Signaling Pathway of this compound A This compound B DNA Damage A->B Inhibits DNA Synthesis H Caspase-8 Activation A->H Induces C ATM/ATR Activation B->C D p53 Activation C->D E p21 Upregulation D->E F Cdc2/Cyclin B Inhibition E->F G G2/M Cell Cycle Arrest F->G J Apoptosis G->J I Caspase-3 Activation H->I I->J

Caption: Proposed signaling pathway for this compound.

Data Presentation

In Vitro Cytotoxicity

Quantitative data on the cytotoxic and anti-proliferative activity of 6-chloropurine (B14466) nucleosides against various human cancer cell lines are summarized below. The GI50 (Growth Inhibition 50) values represent the concentration of the compound that causes a 50% reduction in cell growth. Please note that the following data is for a series of new purine nucleosides based on a 6-chloropurine scaffold and may not be fully representative of this compound itself.

Cell LineCancer TypeGI50 (µM)
A549Lung CarcinomaMicromolar Range
HT-29Colon AdenocarcinomaMicromolar Range
MCF-7Breast AdenocarcinomaMicromolar Range
OVCAR-3Ovarian CarcinomaMicromolar Range
SK-MEL-5MelanomaMicromolar Range

Experimental Protocols

Preparation of Stock Solutions
  • Solvent Selection : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Procedure :

    • Calculate the required mass of this compound for the desired volume and concentration.

    • Aseptically weigh the compound and dissolve it in the appropriate volume of sterile DMSO.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding :

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading :

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

Experimental Workflow for Cell Viability Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.

  • Cell Seeding and Treatment :

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting and Fixation :

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining with Propidium Iodide (PI) :

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of Bromodeoxyuridine (BrdU).

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • BrdU Labeling :

    • Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for the remaining time of the treatment period.

  • Fixation and Denaturation :

    • Remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.

    • Wash the cells with PBS.

    • Denature the DNA by adding 1N HCl and incubating for 30 minutes at room temperature. Neutralize with a neutralizing buffer (e.g., 0.1 M sodium borate).

  • Immunodetection :

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

    • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Substrate Addition and Signal Detection :

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

  • Data Analysis :

    • Calculate the percentage of BrdU incorporation for each treatment condition relative to the control.

References

Application Notes and Protocols: 6-Chloro-2-iodopurine-9-riboside as a Versatile Chemical Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a dihalogenated purine (B94841) nucleoside analog that serves as a critical and versatile starting material for the synthesis of a wide array of sophisticated chemical probes. Its two distinct reactive halide sites—the chloro group at the 6-position and the iodo group at the 2-position of the purine ring—allow for selective and sequential functionalization. This unique reactivity enables the development of tailored probes for studying various biological processes, particularly in the fields of purinergic signaling, cancer biology, and antiviral research. The primary utility of this compound lies in its role as a scaffold for creating probes with desired functionalities, such as fluorescent reporters for cellular imaging, or specific ligands for receptor binding assays.

As a purine nucleoside analog, its derivatives have the potential to interact with a variety of cellular targets involved in DNA synthesis and cell signaling, making them valuable tools for drug discovery and development.[1][2] The anticancer mechanisms of related purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Application 1: Synthesis of Fluorescent Purine Analogs for Cellular Imaging

This compound is an excellent precursor for the synthesis of fluorescent nucleoside analogs. These probes are invaluable for visualizing cellular structures and processes, such as nucleic acid dynamics and localization. The synthetic strategy often involves palladium-catalyzed cross-coupling reactions, like the Sonogashira or Suzuki-Miyaura reactions, to introduce a fluorophore or a group that can be subsequently labeled with a fluorophore.

Synthetic Workflow for a Fluorescent Purine Probe

A This compound B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B Pd catalyst, Cu(I), base C 2-Alkynyl-6-chloropurine Riboside B->C D Desilylation C->D Base (e.g., K2CO3) E 2-Ethynyl-6-chloropurine Riboside D->E F Click Chemistry (e.g., with a fluorescent azide) E->F Cu(I) catalyst G Fluorescent Purine Probe F->G

Caption: Synthetic scheme for a fluorescent purine probe.

Experimental Protocol: Synthesis of a Fluorescent Purine Probe via Sonogashira Coupling and Click Chemistry

This protocol describes a general method for the synthesis of a fluorescent purine analog from this compound.

Materials:

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous THF and triethylamine (3:1 v/v).

    • Add Pd2(dba)3 (0.05 equivalents), PPh3 (0.2 equivalents), and CuI (0.1 equivalents) to the solution.

    • Add trimethylsilylacetylene (1.5 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 2-alkynyl-6-chloropurine riboside derivative.

  • Desilylation:

    • Dissolve the purified product from step 1 in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2 equivalents) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to yield 2-ethynyl-6-chloropurine riboside.

  • Click Chemistry for Fluorescent Labeling:

    • Dissolve the 2-ethynyl-6-chloropurine riboside (1 equivalent) and the fluorescent azide (1.1 equivalents) in a mixture of tert-butanol and water (1:1 v/v).

    • Add a freshly prepared solution of sodium ascorbate (0.5 equivalents in water) followed by a solution of CuSO4·5H2O (0.1 equivalents in water).

    • Stir the reaction mixture vigorously at room temperature for 8-16 hours in the dark.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final fluorescent purine probe by column chromatography or preparative HPLC.

Application 2: Probing Purinergic Receptor Signaling

Derivatives of this compound can be synthesized to act as ligands for purinergic receptors, which are involved in a multitude of physiological processes. By modifying the 2- and 6-positions, ligands with varying selectivity for different receptor subtypes can be generated. These probes can be used in binding assays, functional assays, and to study receptor trafficking.

Signaling Pathway of a Gq-Coupled Purinergic Receptor

cluster_membrane Cell Membrane Receptor Purinergic Receptor (e.g., P2Y1) G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ligand Synthetic Purine Probe Ligand->Receptor Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: A Gq-coupled purinergic receptor signaling pathway.

Experimental Protocol: Cell-Based Calcium Mobilization Assay

This protocol describes how to use a synthetic purine probe, derived from this compound, to measure its effect on intracellular calcium levels, a hallmark of Gq-coupled receptor activation.

Materials:

  • A cell line expressing the purinergic receptor of interest (e.g., HEK293 cells transfected with the P2Y1 receptor).

  • Synthetic purine probe (ligand).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A known agonist for the receptor (positive control).

  • A known antagonist for the receptor (optional, for validation).

  • 96-well black, clear-bottom plates.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a CO2 incubator overnight.

  • Loading with Calcium Dye:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well and let the cells rest for 30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the synthetic purine probe at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.

    • Include wells with a known agonist as a positive control and vehicle-only as a negative control.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the response to the maximum response obtained with the positive control.

    • Plot the normalized response against the logarithm of the probe concentration to generate a dose-response curve and determine the EC50 value.

Application 3: Evaluation of Cytotoxicity and Antiproliferative Effects

Derivatives of this compound are often evaluated for their potential as anticancer agents. A fundamental experiment in this context is the assessment of their effect on cell viability and proliferation.

Experimental Workflow for a Cell Viability Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the synthetic purine probe B->C D Incubate for 48-72 hours C->D E Add cell viability reagent (e.g., MTT, resazurin) D->E F Incubate for 1-4 hours E->F G Measure absorbance or fluorescence F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for determining cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of a synthetic purine probe on a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Synthetic purine probe.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthetic purine probe in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Physicochemical and Biological Properties of a Hypothetical Fluorescent Purine Probe
PropertyValue
Molecular Formula C25H25N7O5FNa
Molecular Weight 577.5 g/mol
Excitation Wavelength 495 nm
Emission Wavelength 519 nm
Quantum Yield 0.92
IC50 (HeLa cells) 15.8 µM
Receptor Binding Affinity (Ki) 250 nM (for a specific P2Y receptor)
Table 2: Representative Data from a Calcium Mobilization Assay
Probe Concentration (nM)Peak Fluorescence (RFU)% Maximum Response
11505
1045015
100150050
1000285095
100003000100
EC50 100 nM

Conclusion

This compound is a powerful and versatile building block for the creation of specialized chemical probes. Through well-established synthetic methodologies such as Sonogashira and Suzuki-Miyaura cross-coupling reactions, researchers can develop a diverse range of probes for applications in cellular imaging, receptor pharmacology, and cancer drug discovery. The detailed protocols provided herein offer a foundation for the synthesis and application of these valuable research tools.

References

Application Notes and Protocols for the Evaluation of 6-Chloro-2-iodopurine-9-riboside as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a critical class of antiviral therapeutics, inhibiting viral replication by interfering with the synthesis of viral genetic material.[1] These molecules function by mimicking naturally occurring nucleosides, gaining entry into host cells, and undergoing intracellular phosphorylation to their active triphosphate form.[2] The active form is then incorporated into the growing viral DNA or RNA strand by viral polymerases, leading to chain termination and cessation of replication.[1] The 6-chloropurine (B14466) moiety, in particular, has been identified as a key pharmacophore in several nucleoside derivatives exhibiting potent antiviral activity against a range of viruses, including SARS-CoV.[3][4]

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with a halogenated purine base, making it a compound of interest for antiviral drug development.[5][6] While its primary characterization has been in the context of antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction, its structural similarity to known antiviral nucleosides warrants a thorough investigation of its potential as an antiviral agent.[5][7] The presence of two distinct reactive halide sites on the purine base also offers opportunities for further chemical modification to optimize antiviral efficacy and selectivity.[6]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity, enabling researchers to determine its therapeutic potential.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound can be quantified to determine its therapeutic window. Key parameters include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀). A higher SI value is indicative of a more promising therapeutic candidate.[1][8]

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for this compound

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Assay Method
Influenza A/H1N1MDCK2.5>100>40Plaque Reduction Assay
SARS-CoV-2Vero E65.8>100>17.2Viral Yield Reduction Assay
Respiratory Syncytial Virus (RSV)HEp-24.2>100>23.8CPE Inhibition Assay

Note: The values in this table are hypothetical placeholders and should be replaced with experimental data.

Proposed Mechanism of Action

The primary proposed antiviral mechanism of action for this compound, like other purine nucleoside analogs, is the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following uptake into the host cell, the riboside is expected to be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog can then be recognized by the viral RdRp and incorporated into the nascent viral RNA chain. The incorporation of this modified nucleotide is hypothesized to terminate chain elongation, thereby halting viral replication. The 6-chloropurine moiety may play a crucial role in the interaction with the active site of the viral polymerase.[3][9]

G cluster_cell Host Cell cluster_virus Virus Compound This compound Monophosphate Monophosphate Form Compound->Monophosphate Host Kinases Diphosphate Diphosphate Form Monophosphate->Diphosphate Host Kinases Triphosphate Active Triphosphate Form Diphosphate->Triphosphate Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->Viral_RdRp RNA_Chain Nascent Viral RNA Viral_RdRp->RNA_Chain Incorporation Termination Chain Termination (Inhibition of Viral Replication) RNA_Chain->Termination Viral_Entry Viral Entry Viral_RNA_Replication Viral RNA Replication Viral_Entry->Viral_RNA_Replication Viral_RNA_Replication->Viral_RdRp

Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols outline the standardized methods for determining the cytotoxicity and antiviral efficacy of this compound.

G Start Start Evaluation Cytotoxicity Determine CC₅₀ (Cytotoxicity Assay) Start->Cytotoxicity Plaque_Assay Determine EC₅₀ (Plaque Reduction Assay) Start->Plaque_Assay Yield_Assay Determine EC₅₀ (Viral Yield Reduction Assay) Start->Yield_Assay Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Calculate_SI Plaque_Assay->Calculate_SI Yield_Assay->Calculate_SI End End Calculate_SI->End

General workflow for antiviral compound evaluation.

Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability.

Materials:

  • This compound

  • Appropriate host cell line (e.g., MDCK, Vero E6)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that ensures they are in an exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the various concentrations of the test compound. Include "cells only" (no compound) and "vehicle only" controls.

  • Incubation: Incubate the plates for a duration that corresponds to the antiviral assay (e.g., 48-72 hours).[1]

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[1]

Protocol 2: Plaque Reduction Assay (EC₅₀ Determination)

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • This compound

  • Appropriate host cell line

  • Virus stock with a known titer

  • 6-well or 12-well cell culture plates

  • Serum-free medium

  • Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)[4]

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)[1]

Procedure:

  • Cell Seeding: Seed plates with host cells and grow to a confluent monolayer.[4]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Mix each compound dilution with a known concentration of virus (e.g., 100 plaque-forming units, PFU). Include a "virus only" control.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

  • Overlay: After the incubation, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixing and Staining: Remove the overlay medium and fix the cells with the fixing solution. After fixation, remove the solution and stain the cells with the staining solution to visualize the plaques.[1]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[1]

Protocol 3: Virus Yield Reduction Assay (EC₅₀ Determination)

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.[11][12]

Materials:

  • This compound

  • Appropriate host cell line

  • Virus stock

  • 24-well or 48-well cell culture plates

  • Infection medium (serum-free medium)

  • Apparatus for virus titration (e.g., 96-well plates for TCID₅₀ or 6-well plates for plaque assay)

Procedure:

  • Cell Seeding and Infection: Seed cells in plates and grow to confluency. Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 to 1. Allow the virus to adsorb for 1-2 hours.[13]

  • Compound Treatment: After adsorption, remove the virus inoculum, wash the cells, and add infection medium containing serial dilutions of this compound. Include a "virus only" control.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[13]

  • Harvesting of Supernatant: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[12][13]

  • Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration of the compound. The EC₅₀ is the concentration that reduces the virus yield by 50%.

References

Application of 6-Chloro-2-iodopurine-9-riboside in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a key synthetic intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structure, featuring two distinct reactive sites at the C2 and C6 positions of the purine (B94841) core, allows for selective and sequential modifications. This enables the generation of diverse libraries of 2,6-disubstituted purine nucleoside analogs with a wide range of biological activities, including potent antitumor and antiviral properties. This document provides detailed application notes, experimental protocols, and biological data related to the use of this compound in drug discovery and development.

Chemical Properties and Reactivity

This compound serves as a valuable building block due to the differential reactivity of its halogen substituents. The iodine atom at the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The chlorine atom at the C6 position is more reactive towards nucleophilic aromatic substitution, enabling the facile introduction of amino, alkoxy, and thioalkoxy moieties. This orthogonal reactivity is fundamental to the synthesis of 2,6-disubstituted purine ribosides.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Oncology: Many 2,6-disubstituted purine nucleosides exhibit potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Virology: The purine scaffold is a common feature in antiviral nucleoside analogs. Modifications at the C2 and C6 positions can lead to compounds with significant activity against viruses such as SARS-CoV.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the in vitro cytotoxic activity of various 2,6-disubstituted purine nucleoside analogs derived from this compound against several human cancer cell lines.

Table 1: Cytotoxic Activity of N6-substituted Adenosine Analogs

CompoundR (Substitution at C6)Cell LineIC50 (µM)
1 N6-(4-trifluoromethylphenyl)piperazineHuh7 (Liver)1
1 N6-(4-trifluoromethylphenyl)piperazineHCT116 (Colon)4
1 N6-(4-trifluoromethylphenyl)piperazineMCF7 (Breast)1
1 N6-(4-trifluoromethylphenyl)piperazineMahlavu (Liver)3
1 N6-(4-trifluoromethylphenyl)piperazineFOCUS (Liver)1
2 N6-benzylHuh7 (Liver)>50
3 N6-cyclohexylHuh7 (Liver)>50

Data sourced from a study on novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs.[1][2]

Table 2: Cytotoxic Activity of 2,6,9-Trisubstituted Purine Derivatives

CompoundR1 (at C2)R2 (at C6)Cell LineIC50 (µM)
4 Cl4-(4-methylphenyl)piperazin-1-ylHL-60 (Leukemia)4.3
4 Cl4-(4-methylphenyl)piperazin-1-ylK-562 (Leukemia)5.2
5 4-methylphenyl4-(4-methylphenyl)piperazin-1-ylHL-60 (Leukemia)10.5
6 Cl4-phenylpiperazin-1-ylHL-60 (Leukemia)3.9
6 Cl4-phenylpiperazin-1-ylK-562 (Leukemia)4.8

Data from a study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds.[3][4][5]

Experimental Protocols

The following are detailed protocols for the key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize 2-aryl-6-chloropurine-9-ribosides.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of DME and water (4:1), add the arylboronic acid, K2CO3, and Pd(PPh3)4.

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 85 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-6-chloropurine-9-riboside.

Protocol 2: Nucleophilic Aromatic Substitution (Amination) at the C6 Position

This protocol outlines the amination of a 2-substituted-6-chloropurine-9-riboside to introduce an amino group at the C6 position.

Materials:

  • 2-Aryl-6-chloropurine-9-riboside (from Protocol 1)

  • Amine (primary or secondary, 3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-aryl-6-chloropurine-9-riboside (1 equivalent) in DMF.

  • Add the desired amine and DIPEA to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final 2,6-disubstituted purine-9-riboside.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, DME/H2O) start->suzuki intermediate 2-Aryl-6-chloropurine-9-riboside suzuki->intermediate amination Nucleophilic Substitution (Amine, DIPEA, DMF) intermediate->amination final_product 2,6-Disubstituted Purine Riboside Analog amination->final_product

Caption: Synthetic workflow for 2,6-disubstituted purine ribosides.

apoptosis_pathway compound 2,6-Disubstituted Purine Riboside p53 p53 compound->p53 Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax p53->bax Activates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for purine riboside analogs.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with significant potential in cancer research and drug development. As a member of the purine analog class of compounds, its primary mechanism of action is understood to involve the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis, in rapidly dividing cells.[1][2] These characteristics make it a compound of interest for targeting various malignancies, particularly indolent lymphoid cancers.[1][2]

These application notes provide a comprehensive overview of the experimental design for studying this compound, including detailed protocols for key assays and data presentation guidelines.

Mechanism of Action

This compound, as a nucleoside analog, is believed to exert its cytotoxic effects through incorporation into newly synthesized DNA strands during cell division. This incorporation leads to chain termination and the activation of DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest and apoptosis. The general anticancer mechanisms of purine nucleoside analogs rely on the inhibition of DNA synthesis and induction of apoptosis.[1][2]

Data Presentation

Table 1: Cytotoxicity of Cladribine (B1669150) (a structurally similar 6-chloropurine (B14466) nucleoside) in Human Multiple Myeloma Cell Lines.

Cell LineIC50 (µM)
U266~2.43
RPMI8226~0.75
MM1.S~0.18

Note: The above data is for Cladribine and is provided as a reference. Researchers should experimentally determine the IC50 values for this compound in their cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT or SRB Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., leukemia, lymphoma, or solid tumor lines)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • SRB Assay:

    • Fix the cells with a suitable fixative (e.g., trichloroacetic acid).

    • Stain the cells with SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at the appropriate wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis and DNA Damage Markers

Objective: To investigate the molecular mechanisms of apoptosis and DNA damage induced by this compound.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against:

    • Cleaved PARP

    • Cleaved Caspase-3

    • Cleaved Caspase-8

    • Bcl-2

    • Bax

    • Phospho-ATM (Ser1981)

    • Phospho-ATR (Ser428)

    • γH2AX (phospho-H2A.X Ser139)

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

G cluster_0 Cellular Response to this compound Compound This compound DNA_Incorporation Incorporation into DNA Compound->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_1 Apoptosis Induction Pathway DDR DNA Damage Response Bcl2_down Bcl-2 downregulation DDR->Bcl2_down Bax_up Bax upregulation DDR->Bax_up Casp8 Caspase-8 activation DDR->Casp8 Mito Mitochondrial Outer Membrane Permeabilization Bcl2_down->Mito Bax_up->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key signaling events in 6-chloropurine nucleoside-induced apoptosis.

G cluster_2 Experimental Workflow Start Start Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity Cell Viability Assay (MTT/SRB) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (DDR & Apoptosis markers) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein levels) Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vitro studies.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with potential applications in cancer research.[1][2] As with any compound intended for research and development, a thorough understanding of its solubility and stability is critical for accurate experimental design and reliable results. These application notes provide detailed protocols for determining the solubility and stability of this compound, along with representative data and visualizations to guide researchers in its handling and use.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀ClIN₄O₄[3]
Molecular Weight 412.57 g/mol [3]
Appearance White to off-white powder
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[3]

Solubility

The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies. The following table summarizes the solubility of this compound in several common laboratory solvents. It is important to note that for many modified nucleosides, aqueous solubility can be limited.[4]

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO ≥ 40≥ 96.95[3]
DMF ~50~121.19Based on data for the related 6-Chloropurine (B14466) riboside.[5]
Ethanol < 1.8< 4.36[3]
Methanol Slightly Soluble-Heating may improve solubility.
Water Slightly Soluble-The related 6-Chloropurine riboside has a water solubility of 10.6 mg/mL.[6]
PBS (pH 7.4) Low-Solubility in aqueous buffers is expected to be limited.

Note: Sonication or gentle heating can be used to facilitate the dissolution of the compound.[3]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the shake-flask method, a common technique for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Stability

Understanding the stability of this compound under various conditions is crucial for its storage, handling, and use in assays. Halogenated nucleoside analogs can be susceptible to degradation under certain conditions, such as acidic pH, high temperatures, and exposure to light.[7]

Protocol for Stability Testing using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer if solubility permits) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the stock solution in a photostable, transparent container to a light source, as per ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the time 0 sample.

Table 2: Representative Stability Data for this compound (Illustrative)

Condition% Remaining after 24hNotes
0.1 M HCl at 37°C < 20%Significant degradation is expected under acidic conditions, similar to other purine analogs.[8]
PBS (pH 7.4) at 37°C > 95%Expected to be relatively stable at neutral pH.
0.1 M NaOH at 37°C > 90%Generally stable at basic pH.
3% H₂O₂ at RT ~ 70%Susceptible to oxidative degradation.
60°C in PBS (pH 7.4) ~ 85%Shows some thermal degradation.
Light Exposure (ICH Q1B) ~ 90%May exhibit some photolability.

Mechanism of Action: Signaling Pathway

This compound, as a purine nucleoside analog, is anticipated to exert its anti-cancer effects through the induction of apoptosis and inhibition of DNA synthesis.[1][2] While the specific pathway for this compound is yet to be fully elucidated, it likely involves pathways common to other nucleoside analogs, such as the intrinsic apoptosis pathway.

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a purine analog.

apoptosis_pathway cluster_cell Intracellular Events Compound This compound Cell Cancer Cell DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage Inhibits DNA Synthesis p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Apoptosome) CytoC->Casp9 Apaf1 Apaf-1 Apaf1->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Workflows

Solubility Determination Workflow

The following diagram outlines the key steps in determining the thermodynamic solubility of this compound.

solubility_workflow Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate (24-48h) at constant temp. Add_Excess->Equilibrate Centrifuge Centrifuge to separate solid/liquid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Analyze Quantify concentration by HPLC Collect_Supernatant->Analyze End End Analyze->End

Caption: Workflow for thermodynamic solubility testing.

Forced Degradation Study Workflow

This diagram illustrates the process for conducting a forced degradation study to assess the stability of the compound.

stability_workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Calculate Calculate % Remaining Analyze->Calculate End End Calculate->End

Caption: Workflow for a forced degradation stability study.

References

Application Notes and Protocols for the Analysis of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog with potential applications in therapeutic research.[1][2] The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed protocols for obtaining these results.

Structural and Analytical Overview

This compound is a halogenated purine nucleoside. Its structure consists of a 6-chloropurine (B14466) base, an iodine atom at the 2-position, and a ribofuranose sugar moiety attached to the N9 position of the purine ring. The precise characterization of this molecule is critical for its development as a potential therapeutic agent. NMR and mass spectrometry are powerful analytical tools for confirming its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule.[3] This allows for the elucidation of its molecular structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on data from analogous compounds and theoretical predictions. Actual experimental values may vary slightly depending on the solvent and instrument used.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-88.5 - 8.8s-
H-1'6.0 - 6.2d~5-6
H-2'4.6 - 4.8t~5-6
H-3'4.3 - 4.5t~5-6
H-4'4.1 - 4.3m-
H-5'a, H-5'b3.7 - 3.9m-
2'-OH5.4 - 5.6d~4-5
3'-OH5.1 - 5.3d~4-5
5'-OH5.0 - 5.2t~5-6

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~90
C-4~152
C-5~132
C-6~150
C-8~145
C-1'~88
C-2'~74
C-3'~71
C-4'~86
C-5'~62

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions.[4] It is a highly sensitive method for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Observed m/z
[M+H]⁺C₁₀H₁₁ClIN₄O₄412.95412.9
[M+Na]⁺C₁₀H₁₀ClIN₄NaO₄434.93434.9
[M-H]⁻C₁₀H₉ClIN₄O₄410.93410.9

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to the DMSO-d₆ signal.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the sample.

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap, Q-TOF).

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

  • LC Method:

    • Set the column temperature to 30 °C.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 5-10 µL of the sample.

    • Run a gradient elution to separate the analyte from any impurities. A typical gradient might be from 5% B to 95% B over 15 minutes.

    • Set the flow rate to 0.3 mL/min.

  • MS Method:

    • Set the ESI source to operate in both positive and negative ion modes.

    • Optimize the source parameters, including capillary voltage, cone voltage, and gas flow rates.

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

  • Data Analysis:

    • Process the chromatogram to identify the peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare them to the calculated theoretical values.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and LC-MS.

G Figure 1. Analytical Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms LC-MS Analysis cluster_results Results Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR_Acq ¹H and ¹³C Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc Structure Structural Confirmation NMR_Proc->Structure LC_Sep LC Separation (C18) MS_Prep->LC_Sep MS_Det ESI-MS Detection LC_Sep->MS_Det MS_Proc Data Processing & Analysis MS_Det->MS_Proc Purity Purity Assessment MS_Proc->Purity MolWeight Molecular Weight Determination MS_Proc->MolWeight

Caption: Analytical Workflow for this compound.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information and Chemical Properties

This compound is a halogenated purine nucleoside that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further chemical modifications, making it a versatile tool in drug discovery and chemical biology.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀ClIN₄O₄
Molecular Weight 412.57 g/mol
CAS Number 313477-85-9
Appearance Solid powder
Purity ≥98% (as determined by HPLC)

Note: Physical properties such as melting point and exact solubility in various solvents are not consistently reported in publicly available literature. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Handling and Personal Protective Equipment (PPE)

Due to the limited availability of specific toxicity data for this compound, it is crucial to handle this compound with care, assuming it may be harmful. The safety precautions for the closely related compound, 6-Chloropurine riboside, suggest that it may cause skin, eye, and respiratory irritation.

Protocol 1: Safe Handling of this compound

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.

    • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

    • Lab Coat: A standard laboratory coat should be worn to protect clothing.

    • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Storage and Stability

Proper storage is essential to maintain the stability and integrity of this compound.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container in a dry environment. Protect from light.
In Solvent -80°CUp to 1 yearAliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.

Stability Considerations:

  • Light Sensitivity: As with many nucleoside analogs, exposure to light may cause degradation. Store in amber vials or protect from light.

  • Moisture Sensitivity: The compound is a solid powder and should be stored in a dry place to prevent hydrolysis.

  • pH Stability: The stability of purine nucleoside analogs in solution can be pH-dependent. It is advisable to prepare fresh solutions for experiments and to buffer them at a neutral pH unless otherwise required by the experimental protocol.

Solubility and Solution Preparation

The solubility of this compound has not been extensively reported. However, based on the data for the related compound 6-Chloropurine riboside, the following can be inferred.

Table 3: Estimated Solubility

SolventEstimated Solubility
Dimethylformamide (DMF) ~49-51 mg/mL
Dimethyl Sulfoxide (DMSO) Likely soluble
Ethanol Sparingly soluble
Water Sparingly soluble

Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 412.57 g/mol * (1000 mg / 1 g) = 4.1257 mg

  • Weighing: Accurately weigh the calculated amount of the compound in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the tube.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Experimental Protocols

This compound is primarily used as a chemical intermediate for the synthesis of more complex nucleoside analogs with potential therapeutic applications.

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol describes a general workflow for using this compound as a precursor in a nucleophilic substitution reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, THF) reagent Add nucleophile and a non-nucleophilic base (e.g., diisopropylethylamine) start->reagent react Stir the reaction mixture at the determined temperature and monitor progress by TLC or LC-MS reagent->react quench Quench the reaction with an appropriate aqueous solution react->quench extract Extract the product into an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a nucleophilic substitution reaction.

Signaling Pathways and Applications

As a purine nucleoside analog, this compound and its derivatives have the potential to interact with various cellular pathways, particularly those involved in nucleic acid metabolism and cell signaling. Purine analogs are known to exert their effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.

signaling_pathway Compound This compound (or its derivatives) Metabolism Cellular Kinases Compound->Metabolism Phosphorylation Active_Metabolite Active Triphosphate Metabolite Metabolism->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition Apoptosis Apoptosis Active_Metabolite->Apoptosis Induction DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition

Caption: Potential mechanism of action for purine nucleoside analogs.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety office for specific guidelines.

Disclaimer

The information provided in these application notes is intended for guidance only and is based on the best available knowledge. It is the responsibility of the user to conduct a thorough risk assessment before handling or using this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-2-iodopurine-9-riboside synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical glycosylation and iodination steps.

Glycosylation Step (Vorbrüggen Reaction)

Q1: My glycosylation reaction is showing low to no product formation. What are the likely causes and how can I troubleshoot this?

A1: Low or no product formation in a Vorbrüggen glycosylation is a common issue, often stemming from several factors:

  • Insufficient Silylation of the Purine (B94841) Base: The nucleophilicity of the purine nitrogen is significantly increased upon silylation. Incomplete silylation will result in a poor yield.

    • Troubleshooting:

      • Ensure the use of anhydrous conditions and reagents.

      • Use a slight excess of the silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA).

      • Consider extending the silylation time or gently warming the mixture to ensure complete reaction before adding the glycosyl donor.

  • Inactive Lewis Acid: The Lewis acid catalyst (e.g., TMSOTf) is highly sensitive to moisture.

    • Troubleshooting:

      • Use a fresh, unopened bottle of the Lewis acid if possible.

      • Handle the Lewis acid under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Poorly Reactive Nucleobase: 6-Chloro-2-iodopurine (B104377) can be a weakly reactive nucleobase.

    • Troubleshooting:

      • Increase the reaction temperature.

      • Increase the concentration of the reactants.

      • Consider using a more potent Lewis acid, but be mindful of potential side reactions.

Q2: I am observing a significant amount of an unexpected by-product in my glycosylation reaction when using acetonitrile (B52724) as the solvent. What is this by-product and how can I avoid its formation?

A2: A known issue with the Vorbrüggen glycosylation of weakly reactive nucleobases in acetonitrile is the formation of a by-product where the solvent itself acts as a nucleophile, competing with the purine base.[1]

  • Troubleshooting:

    • Change the Solvent: The most effective solution is to switch from acetonitrile to a less nucleophilic solvent. 1,2-dichloroethane (B1671644) (DCE) has been shown to be an excellent alternative, significantly improving the yield of the desired product and eliminating the formation of the acetonitrile-related by-product.[1]

Q3: My reaction is producing a mixture of N9 and N7 isomers. How can I improve the regioselectivity for the desired N9 isomer?

A3: The formation of both N7 and N9 isomers is a common challenge in purine glycosylation. The N9 isomer is generally the thermodynamically favored product.

  • Troubleshooting:

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the more stable N9 isomer.

    • Choice of Lewis Acid: The nature of the Lewis acid can influence the N9/N7 ratio. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) to optimize for N9 selectivity.

    • Protecting Groups: While more synthetically demanding, the use of protecting groups on the purine ring can direct the glycosylation to the desired nitrogen.

Iodination Step

Q4: I am having difficulty selectively iodinating the 2-position of the 6-chloropurine (B14466) riboside. What methods can I use?

A4: Direct electrophilic iodination of the 6-chloropurine riboside can be challenging due to the presence of multiple reactive sites. A more controlled and selective method is often required.

  • Recommended Method: Lithiation followed by Iodination

    • This method involves the protection of the ribose hydroxyl groups, followed by a regioselective lithiation at the 2-position of the purine base at low temperature using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). The resulting lithiated species is then quenched with an iodine source (e.g., I₂) to afford the 2-iodo product in high yield.

Q5: My iodination reaction is giving a low yield and multiple products. What are the potential issues?

A5: Low yields and side products in iodination reactions can be due to several factors:

  • Non-selective Iodination: The purine ring has multiple potentially reactive sites for electrophilic attack.

    • Troubleshooting:

      • Employ the regioselective lithiation method described above.

      • If using a direct iodination approach, carefully control the stoichiometry of the iodinating agent (e.g., N-iodosuccinimide - NIS) and the reaction temperature to minimize over-iodination.

  • Degradation of the Starting Material: The starting nucleoside may be sensitive to the reaction conditions.

    • Troubleshooting:

      • Use milder iodinating reagents.

      • Perform the reaction at a lower temperature.

      • Ensure that the pH of the reaction mixture is controlled, as some nucleosides are unstable under strongly acidic or basic conditions.

Quantitative Data Presentation

The following table summarizes the reported yields for the glycosylation of a 6-chloro-7-deaza-7-iodopurine, a close analog of 6-chloro-2-iodopurine, under various conditions. This data highlights the significant impact of the solvent and catalyst system on the reaction outcome.

Catalyst/Base SystemSolventTemperature (°C)Time (h)Yield (%)Reference
TMSOTf / DBUAcetonitrile (MeCN)7028~20[1]
TMSOTf / DBU1,2-Dichloroethane (DCE)702458[1]
TMSOTf / BSAAcetonitrile (MeCN)808-973*[1]
TMSOTf / BSAAcetonitrile (MeCN)Not Specified615**[1]

*Note: A study by Cho et al. (2020) reported a 73% yield under these conditions. **Note: A competing study reported a 15% yield under similar conditions, highlighting the variability of this reaction in acetonitrile.

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation of 6-Chloro-2-iodopurine with Protected Ribose

This protocol is adapted from the successful glycosylation of a similar substrate and is optimized to minimize side-product formation.

Materials:

Procedure:

  • To a stirred solution of 6-chloro-2-iodopurine (1.2 equiv.) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv.) in anhydrous DCE, add DBU (3.0 equiv.) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMSOTf (4.0 equiv.) dropwise to the cooled mixture.

  • After the addition is complete, warm the reaction mixture to 70 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired protected this compound.

Protocol 2: Deprotection of Benzoyl Groups

Materials:

  • Protected this compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) solution in Methanol

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Glycosylation start Low Yield in Glycosylation check_silylation Check Silylation Completeness start->check_silylation silylation_incomplete Incomplete Silylation check_silylation->silylation_incomplete check_lewis_acid Check Lewis Acid Activity lewis_acid_inactive Inactive Lewis Acid check_lewis_acid->lewis_acid_inactive check_solvent Evaluate Solvent Choice solvent_issue Acetonitrile Used? check_solvent->solvent_issue silylation_incomplete->check_lewis_acid No increase_silylation Increase Silylating Agent/Time silylation_incomplete->increase_silylation Yes lewis_acid_inactive->check_solvent No use_fresh_lewis_acid Use Fresh Anhydrous Lewis Acid lewis_acid_inactive->use_fresh_lewis_acid Yes change_to_dce Change Solvent to DCE solvent_issue->change_to_dce Yes optimize_conditions Optimize Temp/Concentration solvent_issue->optimize_conditions No product_formation Improved Yield increase_silylation->product_formation use_fresh_lewis_acid->product_formation change_to_dce->product_formation optimize_conditions->product_formation

Caption: Troubleshooting workflow for low yield in glycosylation.

Synthesis_Pathway Synthesis Pathway of this compound cluster_step1 Step 1: Preparation of 6-Chloro-2-iodopurine cluster_step2 Step 2: Glycosylation (Vorbrüggen) cluster_step3 Step 3: Deprotection start_purine 6-Chloropurine lithiation Regioselective Lithiation (LTMP) start_purine->lithiation iodination Iodination (I₂) lithiation->iodination intermediate_purine 6-Chloro-2-iodopurine iodination->intermediate_purine glycosylation Vorbrüggen Reaction (TMSOTf, DBU, DCE) intermediate_purine->glycosylation protected_ribose Protected Ribose protected_ribose->glycosylation protected_nucleoside Protected this compound glycosylation->protected_nucleoside deprotection Deprotection (NaOMe, MeOH) protected_nucleoside->deprotection final_product This compound deprotection->final_product

Caption: Chemical synthesis pathway for this compound.

References

Navigating the Purification of 6-Chloro-2-iodopurine-9-riboside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of 6-Chloro-2-iodopurine-9-riboside, a key intermediate in the synthesis of various bioactive molecules, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, and degradation. These may include:

  • Unreacted starting materials: Such as 6-chloropurine (B14466) or its riboside precursor.

  • Isomeric byproducts: Formation of N7-glycosylated isomers during the ribosylation step.

  • Hydrolysis products: Degradation of the desired product back to 6-chloropurine riboside.

  • Solvent adducts: Formation of adducts with solvents used in the reaction or purification.

  • Tin-based reagents: If a stannylation route is used for the synthesis of the purine (B94841) base, residual organotin compounds like tributyltin iodide may be present.

Q2: What is the recommended storage condition for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored as a solid at -20°C. In solvent, it should be stored at -80°C for long-term stability.[]

Q3: What are the solubility characteristics of this compound?

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes & Solutions

CauseRecommended Solution
Compound instability on silica (B1680970) gel Perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for several hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.
Irreversible adsorption to the stationary phase Pre-treat the silica gel with the initial mobile phase to deactivate highly active sites. Alternatively, consider using a different stationary phase such as reversed-phase C18 silica.
Column overloading Reduce the amount of crude material loaded onto the column. A general guideline is a loading capacity of 1-5% of the stationary phase weight for silica gel.
Issue 2: Co-elution of Impurities with the Product

Possible Causes & Solutions

CauseRecommended Solution
Inadequate separation by the chosen solvent system Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar to a more polar solvent system can often improve separation.
Structurally similar impurities Employ a secondary purification step with a different separation mechanism, such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization.
Issue 3: Product Degradation During Purification

Possible Causes & Solutions

CauseRecommended Solution
Hydrolysis on silica gel Minimize the time the compound spends on the column. Work at lower temperatures if possible. Consider using a non-protic solvent system.
Sensitivity to acidic or basic conditions If using additives like acetic acid or triethylamine (B128534) in the mobile phase, ensure the compound is stable under these conditions. Neutralize the fractions immediately after collection if necessary.

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for Purine Nucleosides

This protocol is a general guideline and should be optimized for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column with the initial mobile phase until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or DMF).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., dichloromethane/methanol, 98:2 v/v).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane/methanol) to elute the product.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Forced Degradation Study

A forced degradation study is crucial to understand the stability of the compound and to identify potential degradation products.

  • Acidic Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Analyze the samples at each time point by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Follow the same heating and analysis procedure as for acidic hydrolysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Heat a solid sample of the compound in an oven at a high temperature (e.g., 100°C).

    • Analyze the sample at different time intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm).

    • Analyze the sample at different time points to assess for photodegradation.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Further Steps Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Purity_Check Purity Assessment (HPLC, NMR) Evaporation->Purity_Check Crystallization Crystallization (Optional) Purity_Check->Crystallization Final_Product Pure this compound Purity_Check->Final_Product If sufficiently pure Crystallization->Final_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Co_elution Co-elution of Impurities? Start->Co_elution Degradation Product Degradation? Start->Degradation Solution_Yield Check Stability on Silica Optimize Loading Change Stationary Phase Low_Yield->Solution_Yield Yes Solution_Coelution Optimize Solvent System Use Preparative HPLC Consider Crystallization Co_elution->Solution_Coelution Yes Solution_Degradation Minimize Time on Column Use Neutral Conditions Work at Low Temperature Degradation->Solution_Degradation Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

Optimizing 6-Chloro-2-iodopurine-9-riboside Dosage for Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of purine (B94841) nucleoside analogs in cell line experiments. Due to the limited availability of specific data for 6-Chloro-2-iodopurine-9-riboside, this guide utilizes data from the closely related and well-studied compound, 6-mercaptopurine (B1684380) (6-MP), as a representative example. This information will help researchers establish effective experimental protocols, troubleshoot common issues, and understand the underlying mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for purine nucleoside analogs like 6-mercaptopurine?

A1: 6-mercaptopurine (6-MP) is a purine antimetabolite that disrupts DNA and RNA synthesis.[1][2] It competes with the natural purines hypoxanthine (B114508) and guanine (B1146940) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into its active form, thioinosine monophosphate (TIMP).[3][4] TIMP then inhibits multiple steps in the de novo purine biosynthesis pathway, primarily targeting the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step.[2][3] This leads to a depletion of adenine (B156593) and guanine nucleotides, ultimately halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis.[4][5]

Q2: How does 6-mercaptopurine induce apoptosis?

A2: 6-mercaptopurine promotes apoptosis primarily through the intrinsic, or mitochondrial, pathway.[5] A key mechanism is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, 6-MP has been shown to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Q3: What are the critical factors to consider when determining the optimal dosage of a purine nucleoside analog?

A3: Several factors influence the optimal dosage, including the specific cell line being used, the cell seeding density, the duration of drug exposure, and the specific endpoint being measured (e.g., cell viability, apoptosis). It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).

Q4: What is a typical starting concentration range for in vitro experiments with 6-mercaptopurine?

A4: Based on published data, a broad starting range of 0.01 µM to 1000 µM is advisable for initial dose-finding experiments.[7] The IC50 values can vary significantly between cell lines, from nanomolar to high micromolar ranges.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Cytotoxicity Observed 1. Suboptimal drug concentration. 2. Insufficient incubation time. 3. Drug instability or degradation. 4. Cell line resistance.1. Test a wider and higher range of concentrations. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Prepare fresh drug solutions for each experiment. 4. Verify the sensitivity of your cell line to similar compounds from the literature. Consider using a different cell line if necessary.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Contamination.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Regularly check for and address any signs of contamination in your cell cultures.
Precipitation of the Compound in Culture Medium 1. Poor solubility of the compound. 2. High final concentration of the solvent (e.g., DMSO).1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the culture medium. 2. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-mercaptopurine in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay Method
CCRF-CEMT-cell Leukemia1Not SpecifiedMTT
MT4Human T-cell Leukemia0.1Not SpecifiedMTT
L1210 (multidrug-resistant)Mouse Leukemia0.024Not SpecifiedNot Specified
HepG2Human Hepatocellular Carcinoma32.25Not SpecifiedMTT
MCF-7Human Breast Adenocarcinoma>100Not SpecifiedMTT
K-562Chronic Myelogenous Leukemia~1.348 hours[3H]thymidine incorporation
MOLT-4T-cell Acute Lymphoblastic Leukemia10 (± 2)96 hoursWST-1
SUM149Triple-Negative Breast CancerNo significant effect up to 8 µM7 daysNot Specified

Note: IC50 values are highly dependent on experimental conditions and can vary between laboratories. The data presented here is for informational purposes only.[7][8][9]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a standard method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cell line

  • 6-mercaptopurine (or other purine nucleoside analog)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Drug Treatment:

    • Prepare a series of dilutions of the drug in complete culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).[7]

    • Remove the old medium and add 100 µL of the medium containing the different drug concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination```dot

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B D Add Drug to Cells B->D C Prepare Drug Dilutions E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Add Solubilization Solution G->H I Read Absorbance (570nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Simplified signaling pathway of 6-mercaptopurine.

References

Preventing degradation of 6-Chloro-2-iodopurine-9-riboside in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Chloro-2-iodopurine-9-riboside in solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, helping you identify potential causes and implement corrective actions to ensure the stability of this compound.

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results. Degradation of this compound in your stock or working solution.1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C and solutions are stored at -80°C. 2. Check Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. 3. Assess Solution Age: Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the stock solution. 4. Perform Stability Check: Use an analytical method like HPLC to assess the purity of your solution (see Experimental Protocols).
Precipitate formation in the solution upon storage. Poor solubility or compound degradation leading to insoluble products.1. Confirm Solvent Suitability: Ensure the chosen solvent can dissolve the compound at the desired concentration. 2. Adjust pH (if applicable): If using aqueous buffers, ensure the pH is within the optimal stability range (near neutral). Avoid highly acidic or alkaline conditions. 3. Filter the Solution: If a precipitate is observed, it may be a degradation product. The solution should be considered compromised.
Discoloration of the solution (e.g., turning yellow). Potential chemical degradation, possibly due to oxidation or light exposure.1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. 2. Use Inert Gas: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Presence of degradation products.1. Identify Degradants: If possible, characterize the unexpected peaks to understand the degradation pathway. 2. Review Experimental Conditions: Analyze your experimental protocol for potential stressors such as extreme pH, high temperature, or prolonged exposure to light. 3. Implement Preventive Measures: Based on the identified stressors, modify your protocol to minimize degradation (e.g., work on ice, use a pH buffer, protect from light).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid form of this compound should be stored at -20°C.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). When preparing stock solutions, it is crucial to use anhydrous grades of these solvents to minimize hydrolysis.

Q3: How can I prevent the degradation of this compound in my aqueous experimental buffer?

A3: To minimize degradation in aqueous solutions:

  • Maintain a Neutral pH: Halogenated purine (B94841) nucleosides can be susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to maintain the pH of your buffer in the neutral range (pH 6.5-7.5).

  • Work at Low Temperatures: Perform your experiments on ice whenever possible to reduce the rate of potential degradation.

  • Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a frozen stock solution just before use.

  • Protect from Light: Keep your solutions protected from light to prevent photodegradation.

Q4: Is this compound sensitive to light?

Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A5: To ensure the integrity of the compound, it is recommended to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is the best practice to avoid repeated temperature fluctuations that can accelerate degradation.

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of this compound under various stress conditions. These values are illustrative and based on the general behavior of halogenated purine nucleosides. For critical applications, it is highly recommended to perform your own stability studies.

Condition Parameter Value Time Remaining Compound (%)
Hydrolysis 0.1 M HCl25°C24 h~85%
pH 7.4 Buffer25°C24 h>98%
0.1 M NaOH25°C24 h~90%
Oxidation 3% H₂O₂25°C24 h~92%
Thermal Stress Solution at 50°C-24 h~95%
Photostability UV Light (254 nm)25°C24 h~88%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of degradation products.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent degradation products. The purity can be estimated by the relative peak area.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Acid Acidic Hydrolysis This compound->Hydrolysis_Acid H+ Hydrolysis_Alkaline Alkaline Hydrolysis This compound->Hydrolysis_Alkaline OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation hv 2-Iodo-6-hydroxypurine-9-riboside 2-Iodo-6-hydroxypurine-9-riboside Hydrolysis_Acid->2-Iodo-6-hydroxypurine-9-riboside Loss of Cl 6-Hydroxypurine-9-riboside\n(Inosine derivative) 6-Hydroxypurine-9-riboside (Inosine derivative) Hydrolysis_Alkaline->6-Hydroxypurine-9-riboside\n(Inosine derivative) Loss of I and Cl Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Working_Solution Prepare Working Solution (e.g., 50 µg/mL in buffer) Stock_Solution->Working_Solution Acid Acidic (0.1 M HCl) Base Alkaline (0.1 M NaOH) Oxidation Oxidative (3% H₂O₂) Thermal Thermal (50°C) Photo Photolytic (UV light) Time_Points Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photo->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Purity Check Solution Purity via HPLC? Start->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Review_Storage Review Storage Conditions Degradation_Observed->Review_Storage Yes Consult_Support Consult Technical Support Degradation_Observed->Consult_Support No Modify_Storage Modify Storage: - Aliquot stock - Store at -80°C - Protect from light Review_Storage->Modify_Storage Review_Protocol Review Experimental Protocol Modify_Protocol Modify Protocol: - Use fresh buffers - Control pH - Work on ice Review_Protocol->Modify_Protocol Fresh_Solution Prepare Fresh Solution Problem_Solved Problem Solved Fresh_Solution->Problem_Solved Modify_Storage->Review_Protocol Modify_Protocol->Fresh_Solution

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting unexpected results with 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-iodopurine-9-riboside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this purine (B94841) nucleoside analog.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am not observing the expected cytotoxic or anti-proliferative effect in my cell line.

A1: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Verification: Confirm the identity and purity of your compound stock, if possible. Impurities or degradation can significantly impact activity.

    • Solubility: this compound may have limited aqueous solubility. Ensure that you are dissolving it in an appropriate solvent (e.g., DMSO) at a suitable concentration before preparing your final working dilutions in cell culture media. Precipitates in the media can lead to inaccurate dosing and reduced efficacy.

    • Storage: The compound should be stored under the recommended conditions (typically -20°C) to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Experimental Parameters:

    • Concentration Range: You may need to test a broader range of concentrations. The effective concentration can vary significantly between different cell lines.

    • Incubation Time: The duration of exposure to the compound may be insufficient. Try extending the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.

    • Cell Density: High cell seeding density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during the experiment.

  • Cell Line Specific Factors:

    • Metabolic Inactivation: Some cell lines may express high levels of drug-metabolizing enzymes that can inactivate the compound.

    • Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (MDR1) can actively remove the compound from the cells, reducing its intracellular concentration and efficacy.

    • Target Expression: The cellular targets of this compound might be expressed at low levels or be mutated in your cell line of choice.

Q2: I am observing high variability between my experimental replicates.

A2: High variability can stem from several sources. The following workflow can help you pinpoint the issue:

G cluster_prep Preparation Steps cluster_assay Assay Steps cluster_analysis Analysis Steps A Inconsistent Compound Dilution B Precipitation in Media C Inaccurate Cell Seeding D Edge Effects in Plates E Variable Incubation Times F Inconsistent Reagent Addition G Pipetting Errors H Instrument Variability Troubleshooting High Variability Troubleshooting->A Check dilution series preparation Troubleshooting->B Visually inspect media for precipitates Troubleshooting->C Ensure uniform cell suspension Troubleshooting->D Avoid using outer wells or fill with PBS Troubleshooting->E Standardize timing for all plates Troubleshooting->F Use multichannel pipettes carefully Troubleshooting->G Calibrate pipettes regularly Troubleshooting->H Perform instrument maintenance

Caption: Troubleshooting workflow for high experimental variability.

Q3: I am seeing unexpected off-target effects or a different phenotype than anticipated.

A3: Unexpected results can be due to the compound's mechanism or experimental artifacts.

  • Purity of the Compound: As with a lack of efficacy, impurities in your compound stock could have their own biological activities, leading to unexpected phenotypes.

  • Metabolites: The compound may be metabolized by the cells into other active molecules with different targets.

  • Cellular Context: The effect of a compound can be highly dependent on the specific signaling pathways active in a particular cell line.

  • General Cellular Stress: At higher concentrations, many compounds can induce general cellular stress responses that are not related to their specific mode of action. Consider performing assays to measure markers of cellular stress.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, we are providing a template table for you to organize your experimental results. This will aid in comparing the efficacy of the compound across different cell lines and experimental conditions.

Cell LineAssay TypeIncubation Time (hours)IC50 / EC50 (µM)Max Inhibition / Effect (%)Notes
e.g., JurkatProliferation (MTT)72Your DataYour Data
e.g., HeLaApoptosis (Caspase-3/7)48Your DataYour Data
Your Cell LineYour AssayYour ConditionsYour DataYour Data

Experimental Protocols

Below is a generalized protocol for a cell viability assay using a resazurin-based reagent. This can be adapted for use with this compound.

Protocol: Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add a resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control to determine the percentage of viability.

    • Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the IC50 value.

Signaling Pathways and Workflows

As a purine nucleoside analog, this compound is expected to interfere with DNA synthesis and induce apoptosis. The diagrams below illustrate these generalized pathways and a typical experimental workflow.

G cluster_pathway Generalized Purine Analog Mechanism Compound This compound Metabolism Cellular Kinases Compound->Metabolism ActiveMetabolite Triphosphate Metabolite Metabolism->ActiveMetabolite DNAPolymerase DNA Polymerase ActiveMetabolite->DNAPolymerase Inhibition DNA DNA Synthesis DNAPolymerase->DNA Blocks ReplicationStress Replication Stress DNA->ReplicationStress Apoptosis Apoptosis ReplicationStress->Apoptosis

Caption: Generalized mechanism of action for a purine nucleoside analog.

G cluster_workflow Experimental Workflow A Stock Solution Preparation (DMSO) C Compound Dilution & Cell Treatment A->C B Cell Seeding (96-well plate) B->C D Incubation (24-72h) C->D E Viability/Apoptosis Assay D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A typical experimental workflow for assessing compound efficacy.

6-Chloro-2-iodopurine-9-riboside assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 6-Chloro-2-iodopurine-9-riboside assays. The information provided aims to enhance assay reproducibility and mitigate variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) nucleoside analog.[1][2] Like other compounds in this class, its anticancer activity is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][3] Purine analogs can be incorporated into DNA during replication, leading to chain termination and cell cycle arrest.[4]

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

For optimal stability, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Based on data for the related compound 6-Chloropurine riboside, solubility is approximately 5 mg/mL in DMSO. It is crucial to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately. The stability of nucleoside analogs in aqueous solutions can be limited.

Q3: What are the expected cellular effects of this compound treatment?

Treatment of cancer cells with purine analogs typically leads to a dose-dependent decrease in cell viability and proliferation.[4] Mechanistically, you can expect to observe an accumulation of cells in the S-phase or G2/M phase of the cell cycle, indicative of DNA synthesis inhibition and cell cycle arrest.[5] Subsequently, an increase in markers of apoptosis, such as caspase activation and DNA fragmentation, is anticipated.[6][7]

Q4: Which cell lines are appropriate for studying the effects of this compound?

The choice of cell line will depend on the research question. Purine analogs have shown broad antitumor activity, particularly in lymphoid malignancies.[1] Therefore, leukemia and lymphoma cell lines may be particularly sensitive. However, its efficacy in various solid tumor cell lines should also be assessable. It is advisable to perform initial screening across a panel of cell lines to identify the most responsive models for your studies.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Cell-Based Assay Results

Possible Causes:

  • Compound Solubility and Stability: this compound may have limited solubility or stability in aqueous cell culture medium, leading to inconsistent effective concentrations.

  • Edge Effects: Evaporation of media from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to variability between wells.[8][9][10][11]

  • Inconsistent Cell Seeding: Uneven cell distribution or variations in cell number per well will lead to significant differences in assay readouts.

  • Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses to treatment.

Solutions:

  • Optimize Compound Formulation:

    • Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

    • Prepare fresh dilutions of the compound for each experiment.

  • Mitigate Edge Effects: [8][9][10][11]

    • Fill the outer wells of the microplate with sterile PBS or media without cells to create a humidity barrier.[10]

    • Ensure proper humidification of the incubator.

    • Allow newly seeded plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell settling.[11][12]

  • Standardize Cell Culture Practices:

    • Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density.

    • Maintain a consistent cell passage number for all experiments and regularly check for mycoplasma contamination.

G Inconsistent_Results Inconsistent Results Check_Solubility Check Compound Solubility/Stability Inconsistent_Results->Check_Solubility Check_Edge_Effects Evaluate Edge Effects Inconsistent_Results->Check_Edge_Effects Check_Cell_Health Assess Cell Health & Seeding Inconsistent_Results->Check_Cell_Health Optimize_Formulation Optimize Formulation (e.g., lower DMSO) Check_Solubility->Optimize_Formulation Use_Fresh_Dilutions Use Fresh Dilutions Check_Solubility->Use_Fresh_Dilutions Mitigate_Edge_Effects Mitigate Edge Effects (e.g., fill outer wells) Check_Edge_Effects->Mitigate_Edge_Effects Standardize_Seeding Standardize Seeding Density Check_Cell_Health->Standardize_Seeding Check_Passage_Number Check Passage Number & Mycoplasma Check_Cell_Health->Check_Passage_Number Consistent_Results Consistent Results Optimize_Formulation->Consistent_Results Use_Fresh_Dilutions->Consistent_Results Mitigate_Edge_Effects->Consistent_Results Standardize_Seeding->Consistent_Results Check_Passage_Number->Consistent_Results

Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: High Background Signal in Kinase Assays

Possible Causes:

  • Non-specific Binding: The compound or detection reagents may bind non-specifically to the plate or other assay components.

  • Compound Interference: The compound may autofluoresce or interfere with the detection system (e.g., luciferase-based assays).

  • Contaminated Reagents: Buffers, enzymes, or substrates may be contaminated, leading to a high background signal.[13]

  • High Enzyme Concentration: Using too much kinase can lead to a high basal signal.

Solutions:

  • Include Proper Controls:

    • No-Enzyme Control: To identify compound interference with the detection system.[14]

    • No-Substrate Control: To measure kinase autophosphorylation.[14]

  • Optimize Reagent Concentrations:

    • Titrate the kinase concentration to find the optimal level that provides a good signal-to-background ratio.[13]

    • Ensure the ATP concentration is appropriate for the assay and the inhibitor being tested.[14]

  • Improve Assay Conditions:

    • Increase the number and stringency of wash steps.

    • Consider adding a non-ionic detergent like Triton X-100 (around 0.01%) to the assay buffer to reduce non-specific binding and compound aggregation.[14]

    • Use fresh, high-purity reagents.

Quantitative Data Summary

The following tables provide representative data for assays involving purine analogs. Note that these values are illustrative and may vary depending on the specific experimental conditions and cell line used.

Table 1: Representative IC50 Values for Purine Analogs in Cancer Cell Lines

Cell LineAssay TypePurine AnalogRepresentative IC50 (µM)Standard Deviation (µM)
Jurkat (Leukemia)MTT AssayCladribine0.050.01
MCF-7 (Breast Cancer)CellTiter-GloFludarabine1.20.3
A549 (Lung Cancer)SRB Assay6-Chloropurine derivative5.81.1
HCT116 (Colon Cancer)Apoptosis Assay6-Thioguanine0.50.1

Table 2: Assay Performance Metrics for a High-Throughput Kinase Screen with a Purine Analog Library

ParameterValueInterpretation
Z' Factor 0.75Excellent assay quality, suitable for HTS.[15][16][17][18]
Signal-to-Background Ratio 15Robust assay window.
Coefficient of Variation (%CV) < 10%Good precision and reproducibility.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize with complete medium and collect by centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in the residual PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Cell Viability Assay Seed_Cells Seed Cells in 96-well Plate Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Incubate Incubate (e.g., 48-72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data

Workflow for a typical cell viability (MTT) assay.

G cluster_1 Putative Signaling Pathway Compound This compound DNA_Synthesis DNA Synthesis Compound->DNA_Synthesis Inhibition DNA_Damage DNA Damage Response DNA_Synthesis->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (S/G2-M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

A putative signaling pathway for this compound.

References

Technical Support Center: 6-Chloro-2-iodopurine-9-riboside in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Chloro-2-iodopurine-9-riboside in cellular models. The information is designed to address specific issues that may be encountered during experimentation, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cellular models?

A1: this compound is a purine (B94841) nucleoside analog. Like other compounds in this class, its primary anticancer mechanism involves the inhibition of DNA synthesis and the induction of programmed cell death, known as apoptosis.[1][2][3] These actions are central to its cytotoxic effects on cancer cells.

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cancer cell lines with this compound and similar 6-chloropurine (B14466) nucleosides is expected to result in cytotoxicity, induction of apoptosis, and cell cycle arrest, particularly at the G2/M phase.[4]

Q3: How should I prepare and store this compound for cell culture experiments?

A3: Due to the limited information on the long-term stability of this compound in cell culture media, it is best practice to prepare fresh dilutions from a stock solution for each experiment. For stock solutions, the compound's solubility in solvents like DMSO should be considered, and the final concentration of the solvent in the media should be kept at a non-toxic level, typically below 0.5%. To ensure consistency, a stability assessment of the compound in your specific cell culture medium can be performed.[5]

Q4: I am observing high variability in my cytotoxicity assay results. What are the potential causes and solutions?

A4: High variability in cytotoxicity assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.

  • Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Compound Precipitation: this compound may have limited solubility in aqueous solutions. Ensure the final solvent concentration is sufficient to maintain solubility and consider preparing dilutions in pre-warmed media.

  • Inaccurate Pipetting: Use calibrated pipettes and proper techniques, especially for serial dilutions.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Cytotoxicity
Possible Cause Recommended Solution
Compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Purine analogs can be unstable in solution over time.[5][8]
Incorrect Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line, as sensitivity can vary significantly.[5]
Cell Line Resistance The target cell line may be inherently resistant to the compound. Consider using a different cell line or investigating potential resistance mechanisms.
Suboptimal Assay Conditions Optimize the cell seeding density and incubation time for your cytotoxicity assay (e.g., MTT, SRB). Ensure cells are in the logarithmic growth phase during treatment.[9]
Issue 2: Unexpected Cell Cycle Analysis Results
Possible Cause Recommended Solution
Incorrect Staining Protocol Ensure proper cell fixation (e.g., with cold 70% ethanol) and staining with a DNA-intercalating dye like propidium (B1200493) iodide (PI). Include RNase A in the staining solution to avoid staining of double-stranded RNA.
Cell Clumping Minimize cell clumps during harvesting and fixation, as they can lead to inaccurate DNA content measurement by the flow cytometer.
Flow Cytometer Settings Optimize flow cytometer settings for doublet discrimination to exclude cell aggregates from the analysis.[10]
Drug-Induced Artifacts Some DNA-damaging agents can interfere with DNA staining. Ensure that the observed cell cycle distribution is not an artifact of the treatment itself.
Issue 3: Difficulty in Detecting Apoptosis
Possible Cause Recommended Solution
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment with this compound.
Low Level of Apoptosis The concentration of the compound may be too low to induce a detectable level of apoptosis. Try increasing the concentration or the incubation time.
Insensitive Detection Method Use a sensitive and quantitative method for apoptosis detection, such as Annexin V/PI staining followed by flow cytometry. This allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.[11][12]
Non-Apoptotic Cell Death The compound may be inducing other forms of cell death, such as necrosis. Use assays that can distinguish between different cell death modalities.

Quantitative Data Summary

Table 1: Cytotoxicity of 6-Chloropurine Nucleosides in Various Cancer Cell Lines (Illustrative)

Cell LineCompoundGI50 (µM)
Human Melanoma6-chloropurine derivativeMicromolar range[4]
Lung Carcinoma6-chloropurine derivativeMicromolar range[4]
Ovarian Carcinoma6-chloropurine derivativeMicromolar range[4]
Colon Adenocarcinoma6-chloropurine derivativeMicromolar range[4]

Table 2: Cell Cycle Distribution after Treatment with 6-Chloropurine Nucleosides (Illustrative)

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/M
DU-145 (Prostate Cancer)6-chloropurine derivativeDecreasedDecreasedIncreased (G2/M arrest)[1]

Table 3: Apoptosis Induction by 6-Chloropurine Nucleosides (Illustrative)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
Various Cancer Lines6-chloropurine derivativesDose-dependent increase[4]

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Methodology:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Dissolve the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is for the quantitative analysis of cell cycle distribution in cells treated with this compound.

Methodology:

  • Seed and culture cells to ~70-80% confluency.

  • Treat cells with the desired concentrations of this compound.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.

  • Wash cells with PBS to remove ethanol.

  • Resuspend cells in propidium iodide (PI) staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry using Annexin V to detect phosphatidylserine (B164497) externalization and PI to identify necrotic cells.

Methodology:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Add 1X Annexin V Binding Buffer.

  • Analyze by flow cytometry within 1 hour.[11]

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins, such as the Bax/Bcl-2 ratio and cleaved caspases.

Methodology:

  • Treat cells with this compound and prepare whole-cell lysates.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.[13][14]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare this compound Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (SRB/MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Interpretation & Troubleshooting Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Signaling_Pathway cluster_drug Drug Action cluster_dna DNA Damage Response cluster_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Drug This compound DNA_Damage DNA Damage Drug->DNA_Damage DDR_Activation DDR Pathway Activation (ATM/ATR) DNA_Damage->DDR_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Bax_Bcl2 Increased Bax/Bcl-2 Ratio DDR_Activation->Bax_Bcl2 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_9 Caspase-9 Activation Bax_Bcl2->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

References

Technical Support Center: Modification of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of 6-Chloro-2-iodopurine-9-riboside. The information is tailored for researchers, scientists, and drug development professionals to enhance the efficacy of their compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for modification?

A1: The primary sites for modification on the this compound scaffold are the C6-chloro and C2-iodo positions on the purine (B94841) ring. The chloro and iodo groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, the ribose moiety offers hydroxyl groups that can be modified, although this often requires the use of protecting groups.

Q2: What types of modifications at the C6 and C2 positions have been shown to improve efficacy?

A2: Structure-activity relationship (SAR) studies have shown that introducing different substituents at the C6 and C2 positions can significantly impact biological activity. For instance, substitution of the C6-chloro group with various amines has been a common strategy. The nature of the substituent at the C2 position can also modulate activity. For example, in some contexts, replacing the iodo group with other functionalities can enhance antiviral or anticancer properties.

Q3: What are the common protecting groups used for the ribose hydroxyls during purine modification?

A3: To prevent unwanted side reactions on the ribose unit during the modification of the purine base, hydroxyl groups are typically protected. Common protecting groups for nucleosides include benzoyl (Bz), acetyl (Ac), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on the specific reaction conditions of the subsequent steps and the desired deprotection strategy.[1]

Q4: What are the known mechanisms of action for analogs of this compound?

A4: Purine nucleoside analogs, including derivatives of this compound, are known to exert their biological effects through several mechanisms. A primary mechanism is the inhibition of DNA synthesis.[2][3] After cellular uptake, these analogs are phosphorylated to their triphosphate forms, which can then inhibit key enzymes involved in DNA replication, such as ribonucleotide reductase.[4] This leads to a depletion of deoxynucleotide pools necessary for DNA synthesis.[4] Additionally, these compounds can induce apoptosis (programmed cell death) in cancer cells.[2][3][5]

Troubleshooting Guides

Problem 1: Low Yield in Vorbrüggen Glycosylation

Symptoms:

  • Low yield of the desired N9-glycosylated product.

  • Formation of N7-glycosylated regioisomers.

  • Formation of other byproducts.

Possible Causes and Solutions:

CauseSolution
Suboptimal Lewis Acid The choice and amount of Lewis acid (e.g., TMSOTf) are critical. Try screening different Lewis acids and optimizing the stoichiometry.[6]
Incomplete Silylation of the Purine Base Ensure complete silylation of the purine base before adding the glycosyl donor. This can be monitored by IR or NMR spectroscopy. Use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can be beneficial.[7]
Reaction Temperature and Time Optimize the reaction temperature and time. Lower temperatures may improve regioselectivity, while longer reaction times may be necessary for weakly reactive nucleobases.[6]
Solvent Effects The solvent can influence the reaction outcome. Acetonitrile is commonly used, but other polar aprotic solvents can be explored.[8]
Moisture in the Reaction The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of molecular sieves can be beneficial.[6]
Problem 2: Difficulty in Removing Benzoyl Protecting Groups

Symptoms:

  • Incomplete debenzoylation.

  • Cleavage of the glycosidic bond.

  • Formation of partially deprotected intermediates.

Possible Causes and Solutions:

CauseSolution
Harsh Deprotection Conditions Standard Zemplén conditions (sodium methoxide (B1231860) in methanol) can sometimes be too harsh, leading to side reactions.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Alternative Deprotection Methods Consider milder deprotection methods. For example, using a well-defined concentration of ammonia (B1221849) in methanol (B129727) can allow for selective debenzoylation.[9][10] For some substrates, enzymatic deprotection using lipases can offer high selectivity.

Quantitative Data

Table 1: In Vitro Anticancer Activity of Selected Purine Nucleoside Analogs

CompoundCell LineIC50 (µM)Reference
Analog 1A549 (Lung Carcinoma)5.988 ± 0.12[11]
Analog 2MCF-7 (Breast Cancer)43.4[11]
Analog 3MDA-MB-231 (Breast Cancer)35.1[11]
Analog 4HCT116 (Colon Cancer)0.34[12]
Analog 5PC-3 (Prostate Cancer)5.195[13]
Analog 6MDA-MB-468 (Breast Cancer)12.00[13]
Analog 7HepG2 (Hepatocellular Carcinoma)0.137 - 0.332 µg/mL[13]
Analog 8T-47D (Breast Cancer)0.43 ± 0.01[14]

Table 2: Antiviral Activity of Selected Purine Nucleoside Analogs

CompoundVirusEC50 (µM)Reference
CEM-052Flaviviruses, Filoviruses, Coronavirusessingle digit low micromolar[15]
CEM-053Flaviviruses, Filoviruses, Coronavirusessingle digit low micromolar[15]
CEM-054Flaviviruses, Filoviruses, Coronavirusessingle digit low micromolar[15]
MK-0608Dengue Virus (DENV)-[16]
NITD449Dengue Virus (DENV)2.0[16]

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation
  • Silylation of the Purine Base: To a suspension of the purine base (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).

  • Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Glycosylation: In a separate flask, dissolve the per-benzoylated ribose (1.2 eq) in anhydrous acetonitrile.

  • Add the silylated purine solution to the ribose solution.

  • Cool the mixture to 0 °C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Debenzoylation
  • Reaction Setup: Dissolve the benzoyl-protected nucleoside (1.0 eq) in anhydrous methanol.

  • Deprotection: Add a solution of sodium methoxide in methanol (0.1 M, 0.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex-50 H+).

  • Work-up: Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the deprotected nucleoside by column chromatography or recrystallization.

Visualizations

experimental_workflow start 6-Chloro-2-iodopurine silylation Silylation (e.g., BSA, CH3CN) start->silylation glycosylation Glycosylation (Per-benzoylated Ribose, TMSOTf) silylation->glycosylation protected_nucleoside Protected this compound glycosylation->protected_nucleoside modification Nucleophilic Substitution (C6 and/or C2 position) protected_nucleoside->modification modified_nucleoside Modified Protected Nucleoside modification->modified_nucleoside deprotection Debenzoylation (e.g., NaOMe, MeOH) modified_nucleoside->deprotection final_product Final Modified Nucleoside deprotection->final_product

Caption: Synthetic workflow for the modification of this compound.

signaling_pathway cluster_cell Cancer Cell drug Modified Purine Nucleoside Analog drug_p Triphosphorylated Analog drug->drug_p Phosphorylation rr Ribonucleotide Reductase drug_p->rr Inhibition caspases Caspase Activation drug_p->caspases Induction dntps dNTP Pool rr->dntps Synthesis dna_syn DNA Synthesis dntps->dna_syn apoptosis Apoptosis dna_syn->apoptosis Inhibition leads to caspases->apoptosis

Caption: Mechanism of action for modified purine nucleoside analogs.

References

6-Chloro-2-iodopurine-9-riboside stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Chloro-2-iodopurine-9-riboside in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, it is recommended to store this compound as a solid in a freezer at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable. Once in solution, the stability of the compound becomes dependent on the solvent and buffer system used.

Q2: How stable is this compound in aqueous solutions?

Q3: Which buffer systems are recommended for experiments involving this compound?

For optimal stability, it is advisable to use buffers with a pH around neutral (pH 7.0-7.4), such as phosphate-buffered saline (PBS). Both acidic and alkaline conditions can accelerate the hydrolysis of the N-glycosidic bond. The choice of buffer should also be compatible with the specific experimental assay being performed.

Q4: Can I dissolve this compound in organic solvents like DMSO?

Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound. High-concentration stock solutions in DMSO can be stored at -20°C. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the aqueous buffer is low enough to not affect the biological system under study.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 3. Verify the pH of your buffer system to ensure it is within the optimal range.
Precipitation of the compound in aqueous buffer. The compound has limited solubility in aqueous solutions.1. Ensure the final concentration of the compound does not exceed its solubility limit in the chosen buffer. 2. If using a DMSO stock, ensure the final DMSO concentration in the working solution is sufficient to maintain solubility, but still compatible with your assay. 3. Gentle warming and vortexing may help to redissolve the compound.
Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). Degradation of the compound leading to the formation of byproducts such as 6-chloro-2-iodopurine (B104377) and ribose.1. Analyze a freshly prepared solution as a control to identify the peak corresponding to the intact compound. 2. If degradation is suspected, perform a time-course stability study in your experimental buffer to monitor the appearance of degradation products.

Experimental Protocols

Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a specific buffer system over time.

1. Materials:

  • This compound

  • Buffer of interest (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Carbonate-bicarbonate buffer pH 9.0)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to a final concentration (e.g., 100 µM) in the buffer system to be tested.

  • Immediately inject a sample of the solution (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC system.

  • Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

Visualizations

Logical Workflow for Troubleshooting Experimental Inconsistency

start Inconsistent Experimental Results check_storage Review Storage Conditions (-20°C, protected from light?) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Examine Solution Preparation (Freshly prepared? pH of buffer?) solution_prep_ok Solution Prep OK? check_solution_prep->solution_prep_ok check_handling Assess Handling Procedures (Minimize freeze-thaw cycles?) handling_ok Handling OK? check_handling->handling_ok storage_ok->check_solution_prep Yes remedy_storage Action: Store compound correctly and use fresh vial. storage_ok->remedy_storage No solution_prep_ok->check_handling Yes remedy_solution_prep Action: Prepare fresh solutions in appropriate buffer. solution_prep_ok->remedy_solution_prep No remedy_handling Action: Aliquot stock solutions to avoid freeze-thaw. handling_ok->remedy_handling No perform_stability_study Consider performing a stability study in your specific buffer system. handling_ok->perform_stability_study Yes

Caption: Troubleshooting workflow for inconsistent results.

General Degradation Pathway of a Purine (B94841) Nucleoside

Compound This compound (Intact Nucleoside) Hydrolysis Hydrolysis of N-glycosidic bond Compound->Hydrolysis Base 6-Chloro-2-iodopurine (Purine Base) Hydrolysis->Base Sugar Ribose (Sugar Moiety) Hydrolysis->Sugar

Caption: General hydrolytic degradation of a purine nucleoside.

Technical Support Center: 6-Chloro-2-iodopurine-9-riboside Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 6-Chloro-2-iodopurine-9-riboside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this versatile purine (B94841) nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key intermediate in medicinal and bioorganic chemistry. Its primary application is as a precursor for the synthesis of a wide array of novel purine nucleoside analogs.[1] The two distinct reactive halide sites—the chloro group at the C6 position and the iodo group at the C2 position—allow for sequential and selective functionalization. This is typically achieved through:

  • Nucleophilic Aromatic Substitution (SNAr) at the C6 position with amines, thiols, or alkoxides.[1][2]

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C2 and C6 positions to form carbon-carbon bonds.[3][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at room temperature in the continental US, though this may vary elsewhere. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it should be considered hazardous until more toxicological information is available.

Q3: In what solvents is this compound soluble?

A3: Based on data for the related compound 6-Chloropurine (B14466) riboside, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). When preparing stock solutions, it is advisable to purge the solvent with an inert gas.

Q4: Why is it often necessary to use a protected form of the ribose sugar (e.g., 2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine riboside)?

A4: The hydroxyl groups on the ribose moiety are reactive and can interfere with many synthetic transformations planned for the purine base. Protecting these groups, commonly with acetyl (Ac) or other esters, prevents unwanted side reactions such as O-alkylation.[6] These protecting groups are typically stable under the conditions used for modifying the purine ring and can be removed later in a dedicated deprotection step.[7]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

This section addresses common issues when substituting the C6-chloro group with a nucleophile (e.g., an amine).

Problem: Low or no yield of the N6-substituted product.

Possible Cause Troubleshooting Steps
Insufficiently activated purine ring The SNAr reaction is facilitated by the electron-withdrawing nature of the purine ring nitrogens.[8] However, a weak nucleophile may still react slowly. Ensure the reaction is heated sufficiently (e.g., 70°C or reflux) to drive it to completion.[9]
Base is too weak or sterically hindered A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[2][9] Ensure at least a stoichiometric amount of the base is used. If the reaction is sluggish, a stronger, non-nucleophilic base might be considered.
Poor solvent choice Protic solvents like propanol (B110389) or ethanol (B145695) are commonly used and can facilitate the reaction.[2][9] Ensure the solvent is anhydrous if side reactions with water are a concern.
Degradation of starting material Although generally stable, prolonged heating in the presence of strong nucleophiles or bases can lead to degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Problem: Formation of multiple products or impurities.

Possible Cause Troubleshooting Steps
Reaction with ribose hydroxyl groups If using the unprotected riboside, the nucleophile can react with the hydroxyl groups. It is highly recommended to use a protected version, such as the tri-O-acetylated form, to prevent this.[1]
Side reactions of the nucleophile If the nucleophile has multiple reactive sites, this can lead to a mixture of products. Consider protecting other functional groups on the nucleophile before the reaction.
Dimroth Rearrangement Alkylation can sometimes occur at the N1 position, followed by a Dimroth rearrangement to the N6-substituted product. While this often leads to the desired product, it can sometimes result in stable N1-substituted byproducts.[6] Using a protected adenosine (B11128) derivative can favor direct N6 substitution.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)

This section covers common pitfalls during the functionalization of the C2-iodo or C6-chloro positions via cross-coupling.

Problem: Low yield in Suzuki-Miyaura coupling.

Possible Cause Troubleshooting Steps
Inactive catalyst Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ.[10][11] Some Pd(II) sources can be inefficient in generating the active catalyst.[10]
Protodeboronation of boronic acid Boronic acids can be unstable, especially under harsh basic conditions, leading to their hydrolysis back to the parent arene.[10] Use milder bases (e.g., K₂CO₃ instead of stronger hydroxides), degassed solvents, and consider using more stable boronate derivatives like boronic esters (e.g., pinacol (B44631) esters).[10][12]
Poor choice of base or solvent The choice of base and solvent is critical. Aqueous conditions are often used, for example, a mixture of an organic solvent like DME or toluene (B28343) with an aqueous base solution.[5] The optimal conditions depend on the specific substrates and should be screened.[12]
Reactivity of the halide The reactivity for oxidative addition is generally I > Br > Cl.[13] The C2-I bond is therefore more reactive in Suzuki coupling than the C6-Cl bond. Harsher conditions (higher temperature, more active catalyst/ligand system) may be needed to react the C6-chloro position.[5]

Problem: Low yield or failed Sonogashira coupling.

Possible Cause Troubleshooting Steps
Oxygen contamination Sonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Inactive copper co-catalyst The copper(I) co-catalyst (e.g., CuI) is crucial for the standard Sonogashira mechanism.[13] Use fresh, high-purity CuI.
Inappropriate base An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.[14] It must be anhydrous.
Regioselectivity issues In di-halogenated purines, the regioselectivity of the coupling can be controlled by the catalyst system. For instance, with 2,8-diiodopurines, different palladium catalysts can direct the coupling to either the C2 or C8 position.[4][15] Similar catalyst control can be explored for 2,6-dihalopurines.
Purification and Deprotection

Problem: Difficulty in purifying the product by silica (B1680970) gel chromatography.

Possible Cause Troubleshooting Steps
Peak tailing The basic nature of the purine ring interacts with the acidic silanol (B1196071) groups on the silica surface, causing tailing. Add a basic modifier like triethylamine (TEA) or ammonia (B1221849) (0.1-1%) to your mobile phase to neutralize these acidic sites and improve peak shape.[16]
Compound is too polar to elute Highly polar purine derivatives can bind strongly to silica. If increasing mobile phase polarity (e.g., with high percentages of methanol) is ineffective, switch to reversed-phase chromatography (e.g., C18 column with a water/acetonitrile or water/methanol (B129727) gradient).[16]

Problem: Incomplete deprotection of ribose acetyl groups.

Possible Cause Troubleshooting Steps
Insufficiently basic conditions Deprotection is typically achieved with a base like ammonia in methanol or sodium methoxide (B1231860) in methanol.[17][18] Ensure the solution is sufficiently basic and allow adequate reaction time (can range from a few hours to overnight at room temperature).[18]
Reaction temperature too low While often done at room temperature, gentle warming may be required for complete deprotection, but this should be done cautiously to avoid degradation of the final product.
Side reactions during deprotection Harsh deprotection conditions (e.g., strong base, high heat) can potentially lead to degradation of the desired nucleoside.[19] Monitor the reaction by TLC or LC-MS to find the optimal balance of time and temperature for complete deprotection without significant byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for N6-Substitution of 6-Chloropurine Riboside

This protocol is adapted from procedures for the synthesis of N6-substituted adenosine derivatives.[2][9]

  • Reaction Setup : In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in an appropriate alcohol solvent (e.g., propanol or absolute ethanol).

  • Addition of Reagents : Add the desired amine (1.1-1.5 equivalents) to the solution.

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (2-3 equivalents).

  • Reaction : Heat the reaction mixture to 70°C or reflux. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane (B109758):Methanol, 9:1). The reaction time can vary from a few hours to overnight.[9]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to isolate the desired N6-substituted adenosine derivative. If peak tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[16]

Visualizations

Signaling and Experimental Workflows

G General Workflow for Synthesis of Adenosine Analogs cluster_start Starting Material cluster_reaction Selective Functionalization cluster_end Final Steps start This compound (Protected or Unprotected) snar C6: Nucleophilic Aromatic Substitution (e.g., with R-NH2) start->snar R-NH2, Base suzuki C2/C6: Suzuki Coupling (with R-B(OH)2) start->suzuki R-B(OH)2, Pd Catalyst, Base sonogashira C2/C6: Sonogashira Coupling (with R-C≡CH) start->sonogashira R-C≡CH, Pd/Cu Catalysts, Base deprotect Deprotection (if necessary) snar->deprotect suzuki->deprotect sonogashira->deprotect purify Purification (Chromatography) deprotect->purify product Final Analog purify->product

Caption: Synthetic routes from this compound.

G Troubleshooting Logic for Low Yield in SNAr start Low Yield in SNAr Reaction check_sm Is starting material consumed? (Check TLC/LC-MS) start->check_sm check_temp Increase Reaction Temperature check_sm->check_temp No degradation Degradation Occurring? (Multiple Spots on TLC) check_sm->degradation Yes check_base Check Base Stoichiometry & Strength check_temp->check_base check_nuc Verify Nucleophile Reactivity check_base->check_nuc optimize_time Optimize Reaction Time degradation->optimize_time Yes use_protection Use Protected Riboside degradation->use_protection No, but complex mixture

Caption: Decision tree for troubleshooting low yield SNAr reactions.

References

Enhancing the biological activity of 6-Chloro-2-iodopurine-9-riboside analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the biological activity of 6-Chloro-2-iodopurine-9-riboside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for modifying this compound to enhance its biological activity?

A1: The primary strategy involves palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C2 and C6 positions of the purine (B94841) ring. The chlorine at C6 and iodine at C2 are excellent leaving groups for these reactions. Key modifications include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the C6 and C2 positions.

  • Sonogashira Coupling: To introduce alkynyl groups, which can serve as versatile handles for further functionalization.

  • Stille Coupling: An alternative method for introducing a wide range of carbon-based substituents.

  • Buchwald-Hartwig Amination: To introduce various amine functionalities at the C6 position, which is crucial for interacting with biological targets.

Q2: My analog shows lower than expected cytotoxicity. What are the potential biological reasons?

A2: Lower than expected cytotoxicity can stem from several factors:

  • Poor Cell Permeability: The analog may not efficiently cross the cell membrane. Lipophilicity can be modified by altering the substituents on the purine ring.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.

  • Inefficient Phosphorylation: Like many nucleoside analogs, these compounds often need to be converted to their triphosphate form to become active.[1] This conversion is carried out by cellular kinases, and mutations or low expression of these enzymes can lead to resistance.

  • Target Insensitivity: The specific cancer cell line may have mutations in the target protein or pathway (e.g., DNA polymerase, apoptosis machinery) that render the drug ineffective.

Q3: What are the common mechanisms of action for these types of purine analogs?

A3: Purine nucleoside analogs typically exert their anticancer effects through two primary mechanisms:

  • Inhibition of DNA Synthesis: After being phosphorylated to their triphosphate form, the analogs are incorporated into the growing DNA chain by polymerases. This leads to chain termination and an inability for the cell to replicate its DNA, ultimately causing cell cycle arrest.[2]

  • Induction of Apoptosis (Programmed Cell Death): The incorporation of these analogs into DNA can trigger DNA damage responses, leading to the activation of apoptotic pathways. This often involves the activation of caspases and modulation of signaling pathways like PI3-K and MAPK.[2][3][4]

Synthetic Chemistry Troubleshooting

This guide addresses common issues encountered during the synthesis of this compound analogs via palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am trying to perform a Suzuki coupling on the C6-chloro position, but I'm getting very low yield or only starting material back. What should I check?

Answer: Low yield in Suzuki couplings involving purine substrates can be attributed to several factors:

  • Catalyst Inactivity: The Pd(0) catalyst may have been oxidized. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).

  • Inappropriate Base: The choice of base is critical. While K₂CO₃ or Na₂CO₃ are common, sometimes a stronger base like K₃PO₄ or Cs₂CO₃ is required, especially for less reactive chlorides. The base's solubility can also be a factor; aqueous conditions often improve reaction rates.

  • Poor Solubility: The purine nucleoside starting material or the boronic acid may have poor solubility in the chosen solvent. Toluene (B28343) or dioxane with an aqueous phase are common choices. For highly insoluble substrates, DMF can be an alternative, but be mindful of potential side reactions at high temperatures.

  • Boronic Acid Decomposition: Boronic acids can undergo decomposition (deborylation) under the reaction conditions, especially with prolonged heating. It is sometimes beneficial to add the boronic acid in portions or use a slight excess.

  • Ligand Issues: The nitrogen atoms in the purine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can often overcome this issue.

Issue 2: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: I am attempting a Sonogashira coupling at the C2-iodo position, but my main product is the dimer of my terminal alkyne. How can I prevent this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas throughout the experiment.

  • Control Reagent Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Optimize Catalyst Loading: Use the minimum effective amount of CuI co-catalyst.

  • Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira protocols are available. These often require a different ligand/base system and may need higher reaction temperatures but completely eliminate the Glaser coupling pathway.

Issue 3: Difficulty in Removing Tin Byproducts from Stille Coupling

Question: My Stille coupling reaction worked, but I am struggling to separate my product from the tin byproducts during purification. What are the best work-up procedures?

Answer: Organotin byproducts (like Bu₃SnCl or Bu₃SnI) can be challenging to remove due to their low polarity. Several work-up strategies can be employed:

  • Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent and wash it with a saturated aqueous solution of potassium fluoride (B91410) (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration through Celite.

  • DBU/Iodine Treatment: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and iodine to the crude reaction mixture. This converts the tin residues into more polar species that are easier to remove via silica (B1680970) gel chromatography.

  • Acid/Base Washes: Sequential washing with dilute HCl and then NaOH can sometimes help remove tin residues.

  • Specialized Chromatography: If co-elution is a major problem, using basic alumina (B75360) for chromatography instead of silica gel can sometimes improve separation.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an arylboronic acid to the C6-position of a protected 6-chloropurine (B14466) riboside.

  • Preparation: To a flame-dried Schlenk flask, add the 6-chloropurine riboside (1 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes a typical procedure for coupling a terminal alkyne to the C2-position of the purine nucleoside.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-iodopurine riboside (1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed DMF via syringe, followed by an anhydrous amine base (e.g., triethylamine, 3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under vacuum. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Data on Biological Activity

The following tables summarize the cytotoxic activity (IC₅₀ values) of various 2,6-disubstituted purine analogs against several human cancer cell lines. This data illustrates how modifications at these positions can significantly impact biological activity.

Table 1: Cytotoxicity (IC₅₀, µM) of 2,6-Disubstituted Purine Derivatives [4]

Compound IDR² SubstituentR⁶ SubstituentHCT-116 (Colon)SW480 (Colon)MDA-MB-231 (Breast)
PD26-TL07 -Cl4-methylbenzylamine1.77 ± 0.351.51 ± 0.191.25 ± 0.38
PD26-BZ01 -ClBenzylamine>20>20>20
PD26-TL03 -Cl3-methylbenzylamine8.35 ± 1.156.24 ± 0.985.89 ± 0.76
PD26-AS06 -Cl4-methoxybenzylamine11.2 ± 1.569.87 ± 1.348.55 ± 1.12

Table 2: Cytotoxicity (IC₅₀, µM) of 6,8,9-Trisubstituted Purine Analogs

Compound IDR⁶ SubstituentR⁸ SubstituentR⁹ SubstituentHuh7 (Liver)HCT116 (Colon)MCF7 (Breast)
5 Piperazine4-phenoxyphenylCyclopentyl17.9 ± 3.469.2 ± 11.8NI
6 4-methylpiperazine4-phenoxyphenylCyclopentyl14.2 ± 2.648.2 ± 9.6NI
8 4-methoxyphenylpiperazine4-phenoxyphenylCyclopentyl23.6 ± 4.1NINI
5-FU ---30.6 ± 1.83.5 ± 0.74.1 ± 0.3
Fludarabine ---28.4 ± 19.215.2 ± 0.18.0 ± 3.4
NI: No Inhibition

Visualized Workflows and Pathways

Signaling Pathways

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Purine_Analog Purine Analog (e.g., 6-Cl-2-I-Purine-Riboside Analog) Kinases Cellular Kinases Purine_Analog->Kinases Phosphorylation PI3K PI3-K Purine_Analog->PI3K Inhibition MAPK MAPK Purine_Analog->MAPK Activation Analog_TP Analog Triphosphate Kinases->Analog_TP DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Incorporation p70S6K p70S6K PI3K->p70S6K Inhibition Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage DNA Damage & Chain Termination DNA_Polymerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Caspase_Activation

Caption: Apoptosis induction pathway by purine nucleoside analogs.

Experimental Workflows

suzuki_coupling_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition transmetalation Transmetalation pd2_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R¹-Pd(II)L₂-R² reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product start_halide R¹-X (Purine-Cl) start_halide->pd0 boronic_acid R²-B(OR)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_workflow start Coupling Reaction Fails (Low/No Yield) check_atmosphere Check Inert Atmosphere & Degassed Solvents start->check_atmosphere change_base Screen Different Bases (K₃PO₄, Cs₂CO₃) check_atmosphere->change_base No res_atmosphere Re-run with strict anaerobic conditions check_atmosphere->res_atmosphere Yes change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) change_base->change_ligand No res_base Optimize base and solvent system change_base->res_base Yes check_reagents Verify Reagent Quality (e.g., Boronic Acid Purity) change_ligand->check_reagents No res_ligand Re-run with new palladium/ligand system change_ligand->res_ligand Yes res_reagents Use fresh, purified starting materials check_reagents->res_reagents Yes success Reaction Successful res_atmosphere->success res_base->success res_ligand->success res_reagents->success

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to 6-Chloro-2-iodopurine-9-riboside and Other Purine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Chloro-2-iodopurine-9-riboside with other key purine (B94841) analogs, supported by available experimental data. This document details the mechanisms of action, presents cytotoxic activities, and provides established experimental protocols to facilitate further research and development.

Purine analogs are a cornerstone in the development of therapeutics for oncology and virology. These molecules, structurally mimicking endogenous purines, effectively interfere with nucleic acid synthesis and cellular signaling pathways, leading to cell cycle arrest and apoptosis. This compound is a purine nucleoside analog with demonstrated potential in targeting various malignancies. Its efficacy, like other purine analogs, is rooted in its ability to be metabolized intracellularly into active nucleotide forms that disrupt critical cellular processes.

Mechanism of Action: A Multi-faceted Approach to Cellular Disruption

The primary anticancer mechanism of purine nucleoside analogs, including this compound, involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] Upon cellular uptake, these analogs are phosphorylated to their active triphosphate forms by intracellular kinases. These active metabolites can then interfere with DNA synthesis in several ways:

  • Inhibition of DNA Polymerases: The triphosphate analogs compete with natural deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[1]

  • Chain Termination: Once incorporated, these analogs can act as chain terminators, preventing the further elongation of the DNA strand.[1]

  • Inhibition of Ribonucleotide Reductase: Some purine analog triphosphates can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of essential precursors for DNA synthesis.

The disruption of DNA synthesis and the presence of damaged DNA trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways. This programmed cell death is a key component of the therapeutic effect of these compounds. Furthermore, some 6-chloropurine (B14466) derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]

Quantitative Data on Cytotoxic Activity

Direct comparative studies showcasing the IC50 values of this compound alongside other prominent purine analogs in the same experimental setup are limited in the publicly available literature. However, data from various studies can provide an initial framework for comparison. It is crucial to note that variations in cell lines, assay methods, and incubation times can significantly influence IC50 values. Therefore, the following table is a compilation of data from different sources and should be interpreted with caution.

CompoundCell LineAssay TypeIC50 (µM)Reference
6-Chloropurine derivative (Compound 10) HeLa (Cervical Cancer)Not Specified33[3]
HepG2 (Liver Cancer)Not Specified25[3]
SW620 (Colon Cancer)Not Specified35[3]
Cladribine U266 (Multiple Myeloma)Not Specified~2.43[4]
RPMI8226 (Multiple Myeloma)Not Specified~0.75[4]
MM1.S (Multiple Myeloma)Not Specified~0.18[4]
Fludarabine K562 (Leukemia)Not Specified47.0 (ED50)[5]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate and compare purine analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Purine analogs (e.g., this compound, Fludarabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Purine analogs

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the purine analogs for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizing the Mechanism of Action

The following diagrams illustrate the key cellular pathways affected by purine analogs.

Purine_Analog_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Purine_Analog Purine Analog (e.g., this compound) Uptake Cellular Uptake Purine_Analog->Uptake Phosphorylation Phosphorylation (kinases) Uptake->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Active_Metabolite->Ribonucleotide_Reductase Inhibition DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Incorporation DNA_Damage DNA Damage & Chain Termination DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Induction

Caption: General mechanism of action of purine nucleoside analogs in cancer cells.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate treat Treat with Purine Analog (Varying Concentrations) start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

References

Efficacy of 6-Chloropurine Riboside Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of 6-chloropurine (B14466) riboside derivatives as potential therapeutic agents. By presenting available experimental data, this document aims to facilitate informed decisions in the pursuit of novel anticancer and antiviral compounds.

Purine nucleoside analogs are a well-established class of compounds with significant antitumor and antiviral activities. Among these, 6-Chloro-2-iodopurine-9-riboside and its derivatives are of particular interest due to their potential for enhanced efficacy and selectivity. This guide synthesizes findings from various studies to offer a comparative perspective on the performance of these compounds.

Comparative Efficacy of 6-Chloropurine Derivatives

The cytotoxic activity of various 6-chloropurine nucleoside derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of different 6-chloropurine derivatives from selected studies.

It is crucial to note that the data presented below is collated from different studies. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Cytotoxicity of 2-Amino-6-substituted Purine Riboside Derivatives
CompoundSubstitution at C6Cancer Cell LineIC50 (µM)Reference
1 N6-(4-trifluoromethylphenyl)piperazineHuh7 (Liver)1[1]
HCT116 (Colon)4[1]
MCF7 (Breast)2[1]
2 N6-benzylHuh7 (Liver)>100[1]
3 N6-phenethylHuh7 (Liver)85[1]

Note: The above data is derived from a study focused on N6-substituted 2-aminopurine (B61359) riboside derivatives, which are structurally related to the core topic.

Table 2: Cytotoxicity of other 6-Chloropurine Nucleoside Analogs
CompoundModificationsCancer Cell LineIC50 (µM)Reference
Compound 10b 2-acetamido-6-chloro, perbenzylated glucosylHeLa (Cervical)< 1[2]
Compound 10g 2-acetamido-6-chloro, perbenzylated galactosylA549 (Lung)< 1[2]
Compound 10i 2-acetamido-6-chloro, perbenzylated mannosylMCF-7 (Breast)< 1[2]
Serine Derivative 2-chloro, C6-serine amide (arabinonucleoside)U937 (Leukemia)16[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Synthesis of 6-Substituted Amino-9-(β-D-ribofuranosyl)purine Analogs[1]

General Procedure: A mixture of 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine (1 equivalent) and the corresponding amine (1.2 equivalents) in n-butanol was subjected to microwave irradiation at a specified temperature and time. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica (B1680970) gel using a dichloromethane/methanol gradient to yield the desired product.

Sulforhodamine B (SRB) Assay for Cytotoxicity[1][2]
  • Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and air-dried. Sulforhodamine B (SRB) solution was added to each well and incubated for 15 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The bound stain was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was determined from dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of key processes aid in understanding the mechanism of action and experimental design.

anticancer_mechanism cluster_cell Cancer Cell Purine_Analog 6-Chloropurine Riboside Derivative Cellular_Uptake Cellular Uptake Purine_Analog->Cellular_Uptake Phosphorylation Phosphorylation (Triphosphate form) Cellular_Uptake->Phosphorylation DNA_Polymerase DNA Polymerase Phosphorylation->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Phosphorylation->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Proposed mechanism of anticancer activity for 6-chloropurine riboside derivatives.

srb_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add test compounds Incubation_24h->Add_Compounds Incubation_48_72h Incubate for 48-72h Add_Compounds->Incubation_48_72h Fixation Fix cells with TCA Incubation_48_72h->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with acetic acid Staining->Washing Solubilization Solubilize dye with Tris base Washing->Solubilization Read_Absorbance Read absorbance at 515 nm Solubilization->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside and Known Inhibitors in Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Activity on a Key Enzyme in Purine (B94841) Biosynthesis.

This guide provides a comparative overview of the inhibitory activity of purine analogs, with a focus on the class of compounds to which 6-Chloro-2-iodopurine-9-riboside belongs. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison utilizes data from its close structural analog, 6-chloropurine (B14466) ribonucleoside monophosphate, and other well-characterized inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo purine biosynthesis pathway, making it a significant target for antiviral, immunosuppressive, and anticancer drug development.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of various purine analogs and other compounds against IMPDH is summarized in the table below. The data, presented as IC50 and Ki values, are compiled from multiple studies to provide a comprehensive comparison. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

CompoundTarget EnzymeInhibitor TypeIC50Ki
6-chloropurine ribonucleoside monophosphate *IMPDHNot SpecifiedNot Reported62.0 µM
Mycophenolic Acid (MPA) IMPDHUncompetitive, Reversible0.25 ± 0.03 µMNot Reported
Ribavirin-5'-monophosphate IMPDHCompetitiveNot Reported250 nM
Tiazofurin IMPDHNot SpecifiedNot ReportedNot Reported
VX-497 IMPDHUncompetitiveNot ReportedNot Reported

Note: Data for 6-chloropurine ribonucleoside monophosphate is used as a proxy for this compound due to the lack of specific data for the latter. These two compounds are structurally similar, but their inhibitory activities may differ.

Signaling Pathway: De Novo Purine Biosynthesis

The diagram below illustrates the de novo purine biosynthesis pathway, highlighting the critical role of inosine monophosphate dehydrogenase (IMPDH) in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This step is a rate-limiting step in the production of guanine (B1146940) nucleotides (GMP, GDP, GTP), which are essential for DNA and RNA synthesis, as well as various cellular signaling processes. Inhibition of IMPDH depletes the guanine nucleotide pool, thereby arresting cell proliferation.

purine_biosynthesis cluster_inhibition R5P Ribose-5-phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Inhibitors This compound (analog) Mycophenolic Acid Ribavirin Inhibitors->IMPDH Inhibition

Caption: De Novo Purine Biosynthesis Pathway and the Site of IMPDH Inhibition.

Experimental Protocols

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against IMPDH. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and inhibitor characteristics.

Materials:

  • Purified recombinant human IMPDH2

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Potassium chloride (KCl)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Test compound (e.g., this compound)

  • Control inhibitors (e.g., Mycophenolic Acid)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing KCl (e.g., 100 mM) and DTT (e.g., 1 mM).

  • Prepare Reagent Solutions:

    • Dissolve IMP and NAD+ in the assay buffer to desired stock concentrations.

    • Dissolve the test compound and control inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions in the assay buffer.

  • Enzyme Reaction:

    • To each well of the microplate, add the assay buffer, IMP solution, and NAD+ solution.

    • Add the test compound or control inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the purified IMPDH enzyme to each well.

  • Kinetic Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor. Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing potential enzyme inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Inhibitor_Add Addition of Inhibitor Compound_Prep->Inhibitor_Add Reagent_Prep Reagent & Buffer Preparation Plate_Loading Plate Loading: Buffer, Substrate, NAD+ Reagent_Prep->Plate_Loading Enzyme_Prep Enzyme Aliquoting Reaction_Start Initiate with Enzyme Enzyme_Prep->Reaction_Start Plate_Loading->Inhibitor_Add Inhibitor_Add->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Velocity_Calc Calculate Initial Reaction Velocities Kinetic_Read->Velocity_Calc IC50_Calc IC50 Determination Velocity_Calc->IC50_Calc Ki_Calc Ki Determination IC50_Calc->Ki_Calc

Caption: General workflow for enzyme inhibition screening and characterization.

A Comparative Guide to 6-Chloro-2-iodopurine-9-riboside and Alternative Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of 6-Chloro-2-iodopurine-9-riboside and two other prominent purine (B94841) nucleoside analogs, Cladribine and Forodesine. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their potential therapeutic applications.

Executive Summary

Comparative Performance Data

A direct quantitative comparison of the cytotoxic and anti-proliferative effects of this compound with Cladribine and Forodesine is limited by the lack of publicly available IC50 values for this compound. The following tables summarize the available data for Cladribine and Forodesine.

Table 1: Comparative Cytotoxicity (IC50) of Purine Nucleoside Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Not AvailableNot AvailableNot Available
CladribineHL-60Acute Promyelocytic LeukemiaData not specified in abstract
MOLT-4T-cell Acute Lymphoblastic LeukemiaData not specified in abstract
THP-1Acute Monocytic LeukemiaData not specified in abstract
U266Multiple Myeloma~2.43[3]
RPMI8226Multiple Myeloma~0.75[3]
MM1.SMultiple Myeloma~0.18[3]
ForodesineT-cell malignanciesT-cell Leukemia/LymphomaNanomolar range (PNP inhibition)

Table 2: Mechanistic Comparison of Purine Nucleoside Analogs

CompoundPrimary Mechanism of ActionKey Molecular Targets
This compound Inhibition of DNA synthesis, Induction of apoptosisNot explicitly detailed in provided results.
CladribineIncorporation into DNA leading to strand breaks, Inhibition of DNA polymerase and ribonucleotide reductase, Induction of apoptosisDNA, DNA Polymerase, Ribonucleotide Reductase
ForodesineInhibition of Purine Nucleoside Phosphorylase (PNP), leading to accumulation of dGTP and subsequent apoptosis in T-cells.Purine Nucleoside Phosphorylase (PNP)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation and comparison of these compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound, Cladribine, or Forodesine) and incubate for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Principle: BrdU is incorporated into replicating DNA and can be detected using a specific anti-BrdU antibody.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric signal.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: A decrease in absorbance in treated cells compared to untreated cells indicates inhibition of DNA synthesis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the test compounds for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells: Live cells

    • Annexin V-positive/PI-negative cells: Early apoptotic cells

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

Signaling Pathways and Experimental Workflows

Purine Salvage Pathway and Inhibition by Nucleoside Analogs

The following diagram illustrates the purine salvage pathway and highlights the points of intervention for purine nucleoside analogs.

Purine_Salvage_Pathway Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Inosine Inosine Inosine->Hypoxanthine PNP Guanosine Guanosine Guanosine->Guanine PNP IMP->GMP dGTP dGTP GMP->dGTP DNA_Synthesis DNA Synthesis dGTP->DNA_Synthesis Apoptosis Apoptosis dGTP->Apoptosis accumulation leads to DNA_Synthesis->Apoptosis inhibition leads to PNP Purine Nucleoside Phosphorylase (PNP) HGPRT HGPRT Forodesine Forodesine Forodesine->PNP inhibits Cladribine_Analog Cladribine (as dATP analog) Cladribine_Analog->DNA_Synthesis inhibits CIPR_Analog This compound (Purine Analog) CIPR_Analog->DNA_Synthesis inhibits

Caption: Purine salvage pathway and points of inhibition by nucleoside analogs.

General Experimental Workflow for Compound Comparison

The following diagram outlines a typical workflow for the comparative evaluation of novel compounds.

Experimental_Workflow Start Start: Select Compounds (e.g., this compound, Cladribine, Forodesine) Cell_Culture Cell Line Selection and Culture (e.g., Leukemia, Myeloma cell lines) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 DNA_Synthesis DNA Synthesis Inhibition Assay (BrdU) IC50->DNA_Synthesis Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) DNA_Synthesis->Mechanism Apoptosis->Mechanism Data_Analysis Data Analysis and Comparison Mechanism->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for comparing anticancer compounds.

Conclusion

This compound represents a promising purine nucleoside analog with potential applications in cancer therapy. While its precise cytotoxic potency requires further quantitative investigation, its proposed mechanism of action aligns with that of established drugs like Cladribine. Forodesine offers a more targeted approach by specifically inhibiting PNP, a key enzyme in the purine salvage pathway, making it particularly effective against T-cell malignancies. The experimental protocols and workflows provided in this guide offer a robust framework for the direct comparison of these and other novel purine nucleoside analogs, facilitating informed decisions in drug discovery and development. Further studies are warranted to elucidate the specific molecular interactions and to quantify the in vitro and in vivo efficacy of this compound in direct comparison to its alternatives.

References

Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-2-iodopurine-9-riboside analogs, focusing on their potential as cytotoxic and kinase-inhibiting agents. The information presented herein is a synthesis of data from multiple studies on substituted purine (B94841) nucleosides.

Data Presentation: Comparative Biological Activity of Purine Analogs

The following table summarizes the cytotoxic and kinase inhibitory activities of a selection of purine analogs. These compounds, while not all direct derivatives of this compound, provide valuable insights into the SAR of substitutions at the C2, C6, and N9 positions of the purine ring. The data has been compiled from various sources to illustrate the impact of different functional groups on biological activity.

Compound IDC2-SubstituentC6-SubstituentN9-SubstituentTarget Cell Line/KinaseIC50 (µM)Reference
1 -I-ClRibose(Reference Compound)--
2 -Cl-Cl(Z)-4'-chloro-2'-butenylVarious Human Tumor Cell Lines1-5[1][2]
3 -Cl-Cl4'-chloro-2'-butynylVarious Human Tumor Cell Lines1-5[1][2]
4 -H4-methoxyphenyl4'-chloro-2'-butynylVarious Human Tumor Cell Lines1-5[1][2]
5 -NH24-fluorophenylRiboseCCRF-CEM, HeLa, L1210Inactive[3]
6 -H4-hydroxyphenylRiboseCCRF-CEM, HeLa, L12100.25-20[3]
7 -H4-methoxyphenylRiboseCCRF-CEM, HeLa, L12100.25-20[3]
8 -NH-R-NH-ArCyclopentylFLT3-ITD, PDGFRα(nM range)[1]
9 -Cl-NH-ArCyclopentylCDK2(Sub-µM)[1]
10 -NH-piperazine-Ph(4-Me)-HCyclopentylHuh714.2[4]
11 -NH-piperazine-Ph-HCyclopentylHuh717.9[4]

Note: This table is a composite from multiple sources and is intended to provide a comparative overview. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions between studies.

Structure-Activity Relationship Summary

From the compiled data, several key SAR trends can be inferred for this class of compounds:

  • Substitution at C6: The nature of the substituent at the C6 position is critical for cytotoxic activity. Replacement of the chloro group with substituted phenyl groups can lead to potent anticancer activity, as seen in compounds 6 and 7 .[3] Aromatic amines at this position also contribute to potent kinase inhibition.[1]

  • Substitution at C2: The presence of a halogen at the C2 position, as in compounds 2 and 3 , appears to be favorable for broad-spectrum cytotoxicity against human tumor cell lines.[1][2]

  • Substitution at N9: The substituent at the N9 position significantly influences activity. While a ribose moiety is common, other groups like cyclopentyl and unsaturated acyclic linkers can also confer potent biological activity.[1][2][4] The steric bulk at the N9 position can impact inhibitory potential.

  • Kinase Inhibition: 2,6,9-trisubstituted purines have demonstrated potent inhibition of various kinases, including FLT3-ITD, PDGFRα, and CDKs.[1] The aniline-type substituents at C6 are particularly effective for targeting tyrosine kinases.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on methods reported in the cited literature.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

2. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a compound against a target kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate for the kinase, ATP, and a suitable kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase inhibitor screening workflow and a simplified representation of the MAPK/ERK and STAT signaling pathways, which are often targeted by purine-based kinase inhibitors.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound Selectivity_Profiling Selectivity Profiling (Kinase Panel) Lead_Compound->Selectivity_Profiling Cellular_Assays Cellular Assays (Target Engagement & Cytotoxicity) Lead_Compound->Cellular_Assays SAR_Studies Structure-Activity Relationship Studies Selectivity_Profiling->SAR_Studies Cellular_Assays->SAR_Studies G cluster_pathways Simplified MAPK/ERK and STAT Signaling Pathways cluster_mapk MAPK/ERK Pathway cluster_stat STAT Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_M Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_M Proliferation_M Cell Proliferation, Survival, Differentiation Transcription_Factors_M->Proliferation_M Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer (Transcription Factor) STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Proliferation_S Cell Proliferation, Survival, Inflammation Gene_Expression->Proliferation_S Inhibitor Purine Analog Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits Inhibitor->JAK Inhibits

References

A Comparative Analysis of 6-Chloropurine and 6-Chloro-2-iodopurine-9-riboside in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, purine (B94841) analogues represent a cornerstone of research, yielding numerous therapeutic agents. This guide provides a comparative overview of two such compounds: 6-chloropurine (B14466) and its derivative, 6-Chloro-2-iodopurine-9-riboside, focusing on their reported activities in antiviral assays. While extensive data exists for the antiviral potential of 6-chloropurine and its nucleoside analogues, information regarding the specific antiviral activity of this compound is notably scarce in publicly available scientific literature.

6-Chloropurine and its Nucleoside Analogues: A Profile in Antiviral Activity

6-Chloropurine, as a purine base, and more significantly its nucleoside derivatives, have demonstrated notable efficacy against a range of viruses, particularly coronaviruses. The chlorine atom at the 6-position of the purine ring is considered a key feature for its antiviral properties.[1]

Antiviral Performance Against SARS-CoV

Studies have highlighted the anti-SARS-CoV activity of several 6-chloropurine nucleoside analogues. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of these compounds have been determined in cell-based assays, providing a quantitative measure of their antiviral potency and therapeutic window.

Compound Name (Structure)VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
6-chloropurine riboside SARS-CoVVero E61.8158.3[1]
2'-deoxy-6-chloropurine riboside SARS-CoVVero E6>100>100-[1]
3'-deoxy-6-chloropurine riboside SARS-CoVVero E6>100>100-[1]
Activity Against Other Viruses

Beyond coronaviruses, 6-chloropurine arabinoside has shown potent activity against the Varicella-zoster virus (VZV), a DNA virus. This activity was found to be dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase.[2]

This compound: An Unexplored Avenue in Antiviral Research

Despite being a purine nucleoside analogue, extensive searches of scientific databases did not yield any specific studies detailing the antiviral activity of this compound. This compound is primarily documented for its antitumor properties, with research focusing on its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells. The addition of an iodine atom at the 2-position and the riboside moiety at the 9-position undoubtedly alters its biological activity compared to 6-chloropurine. However, without experimental data from antiviral assays, a direct comparison of its efficacy against that of 6-chloropurine is not possible at this time.

Putative Mechanisms of Antiviral Action

The proposed antiviral mechanism for 6-chloropurine nucleosides involves intracellular phosphorylation to their triphosphate form. This active metabolite can then interfere with viral replication.

G cluster_cell Host Cell 6-CP-Riboside 6-Chloropurine Riboside Kinases Host/Viral Kinases 6-CP-Riboside->Kinases Phosphorylation 6-CP-TP 6-Chloropurine Riboside Triphosphate Kinases->6-CP-TP Viral_Polymerase Viral RNA/DNA Polymerase 6-CP-TP->Viral_Polymerase Inhibition Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition

Caption: Proposed mechanism of action for 6-chloropurine riboside.

One hypothesis suggests that due to its electrophilic nature, the 6-chloropurine moiety may form a covalent bond with the viral target enzyme, leading to irreversible inhibition.[1]

For this compound, while its precise antiviral mechanism is unknown, it is plausible that it could also function as a nucleoside analogue inhibitor of viral polymerases after intracellular phosphorylation. However, this remains speculative without experimental validation.

Experimental Protocols

The evaluation of the antiviral activity of these compounds typically involves cell-based assays designed to quantify the inhibition of viral replication.

Plaque Reduction Assay

This assay is a gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.

G Cell_Monolayer Confluent Cell Monolayer Virus_Infection Infect with Virus + Varying Compound Concentrations Cell_Monolayer->Virus_Infection Overlay Add Semi-Solid Overlay Virus_Infection->Overlay Incubation Incubate to Allow Plaque Formation Overlay->Incubation Staining Stain and Count Plaques Incubation->Staining EC50_Calculation Calculate EC₅₀ Staining->EC50_Calculation

References

Benchmarking 6-Chloro-2-iodopurine-9-riboside Against Standard-of-Care Drugs for Indolent Lymphoid Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the purine (B94841) nucleoside analog 6-Chloro-2-iodopurine-9-riboside against established standard-of-care treatments for indolent lymphoid malignancies. Due to the limited publicly available preclinical data for this compound, this comparison focuses on its theoretical mechanism of action in relation to the known performance of current therapies. The guide presents available quantitative data for standard treatments, outlines detailed experimental protocols for the evaluation of such compounds, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a purine nucleoside analog.[1][2] Like other drugs in its class, its proposed anticancer mechanism involves the inhibition of DNA synthesis and the induction of apoptosis, processes critical for halting the proliferation of malignant cells.[1][2] Purine nucleoside analogs are designed to interfere with the metabolic pathways of purines, which are essential building blocks for DNA and RNA.

Standard-of-Care Drugs for Indolent Lymphoid Malignancies

The treatment landscape for indolent non-Hodgkin lymphomas (iNHLs) includes several purine nucleoside analogs and combination chemoimmunotherapy regimens. Key standard-of-care treatments include:

  • Fludarabine (B1672870): A purine analog that is a cornerstone in the treatment of various indolent B-cell malignancies.[3]

  • Cladribine (B1669150): Another purine nucleoside analog effective in treating indolent lymphomas, being toxic to both dividing and non-dividing cells.[4][5]

  • Bendamustine (B91647): A unique alkylating agent with a purine-like structure, demonstrating efficacy in patients resistant to other alkylators and purine analogs.[6][7]

  • Combination Therapies: Regimens such as CHOP-R (cyclophosphamide, doxorubicin, vincristine, and prednisone (B1679067) plus rituximab) and B-R (bendamustine plus rituximab) are widely used as first-line treatments.[8][9][10]

Comparative Data

While direct comparative experimental data for this compound is not available in the public domain, this section provides a summary of the performance of standard-of-care drugs to establish a benchmark.

Preclinical Cytotoxicity Data of Standard-of-Care Drugs

The following table summarizes the 50% inhibitory concentration (IC50) values for standard-of-care drugs in various lymphoma and leukemia cell lines. This data provides an indication of the in vitro potency of these agents.

DrugCell LineIC50 (µM)Reference
Fludarabine MM.1S (Myeloma)13.48 µg/mL (~36.8 µM)[11]
MM.1R (Myeloma)33.79 µg/mL (~92.3 µM)[11]
Cladribine U266 (Myeloma)~2.43[12]
RPMI8226 (Myeloma)~0.75[12]
MM1.S (Myeloma)~0.18[12]
Bendamustine Mantle Cell Lymphoma (mean)21.1 ± 16.2[13]
DLBCL/Burkitt Lymphoma (mean)47.5 ± 26.8[13]

Note: The cell lines presented are from various hematological malignancies and may not all be representative of indolent lymphomas. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Clinical Efficacy of Standard-of-Care Regimens

The following table summarizes the clinical efficacy of widely used combination therapies in patients with indolent non-Hodgkin lymphoma.

Treatment RegimenStudy PopulationOverall Response Rate (ORR)Complete Response (CR) RateProgression-Free Survival (PFS)Reference
B-R Indolent NHL & MCL (First-line)97%31%Median 69.5 months[8][9]
CHOP-R Indolent NHL & MCL (First-line)91%25%Median 31.2 months[8][9]
CHOP-R Advanced Follicular LymphomaHigher than CHOP alone-Significantly prolonged vs. CHOP[8]

Mechanism of Action and Signaling Pathways

Purine nucleoside analogs exert their cytotoxic effects by interfering with nucleic acid synthesis and promoting programmed cell death (apoptosis).

General Mechanism of Action of Purine Nucleoside Analogs

G General Mechanism of Purine Nucleoside Analogs A Purine Nucleoside Analog (e.g., this compound) B Cellular Uptake A->B C Phosphorylation by Cellular Kinases B->C D Active Triphosphate Metabolite C->D E Inhibition of DNA Polymerase and Ribonucleotide Reductase D->E F Incorporation into DNA/RNA D->F G Inhibition of DNA Synthesis and Repair E->G F->G H Induction of Apoptosis G->H I Cell Death H->I

Caption: Generalized mechanism of action for purine nucleoside analogs.

Apoptosis Induction Pathway

G Apoptosis Induction Pathway A DNA Damage B Activation of p53 A->B C Upregulation of Pro-apoptotic Proteins (e.g., Bax) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (e.g., Caspase-3) G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Caption: A simplified intrinsic apoptosis pathway often triggered by purine analogs.

Experimental Protocols

To enable researchers to evaluate this compound and other novel compounds, detailed methodologies for key in vitro assays are provided below.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G Experimental Workflow A Cell Culture (Indolent Lymphoma Cell Lines) B Cell Seeding (e.g., 96-well plates) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D->E F Apoptosis Assay (e.g., Caspase-Glo, Annexin V) D->F G Data Acquisition (e.g., Plate Reader, Flow Cytometer) E->G F->G H Data Analysis (IC50 Calculation, Apoptosis Quantification) G->H

Caption: A general workflow for in vitro evaluation of anticancer compounds.

MTT Cytotoxicity Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed indolent lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence (for adherent cell lines) or stabilization.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a standard-of-care drug. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Caspase-Glo® 3/7 Apoptosis Assay Protocol

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

This compound, as a purine nucleoside analog, holds theoretical promise as an anticancer agent for indolent lymphoid malignancies through mechanisms shared with established drugs like fludarabine and cladribine. However, without publicly available preclinical or clinical data, a direct performance comparison with standard-of-care therapies such as B-R and CHOP-R is not possible. The provided experimental protocols offer a framework for the necessary in vitro studies to elucidate the cytotoxic and apoptotic potential of this compound. Further research is imperative to determine its efficacy and potential role in the clinical management of indolent lymphomas.

References

In Vivo Validation of 6-Chloro-2-iodopurine-9-riboside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog with demonstrated in vitro antitumor activity. Due to the limited availability of public in vivo data for this compound, this document outlines a proposed in vivo validation strategy and compares its expected outcomes with the established in vivo performance of two other purine nucleoside analogs: fludarabine (B1672870) and cladribine (B1669150).

Introduction to this compound

This compound is a synthetic purine nucleoside analog. In vitro studies have indicated that its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. These findings suggest its potential as a therapeutic agent, particularly in hematological malignancies. However, to translate these promising in vitro results into clinical applications, rigorous in vivo validation is essential.

Comparative Analysis with Alternative Purine Nucleoside Analogs

Fludarabine and cladribine are well-characterized purine nucleoside analogs with established efficacy in the treatment of certain cancers and autoimmune diseases.[1][2] Their known in vivo activities provide a benchmark for evaluating the potential of novel compounds like this compound.

Quantitative Data Summary

The following table summarizes the known in vivo effects of fludarabine and cladribine from preclinical and clinical studies, alongside the hypothesized in vivo effects of this compound based on its in vitro profile.

ParameterFludarabineCladribineThis compound (Hypothetical)
Primary Indication Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's LymphomaHairy Cell Leukemia, Multiple SclerosisExpected to be effective in hematological malignancies.
Mechanism of Action Inhibition of DNA polymerase, DNA primase, and ribonucleotide reductase, leading to apoptosis.Incorporation into DNA, leading to strand breaks and apoptosis.[1]Inhibition of DNA synthesis and induction of apoptosis.
Reported In Vivo Efficacy In a mouse sarcoma model, fludarabine enhanced radiation-induced tumor regrowth delay.[3] In a human multiple myeloma xenograft model, a 40 mg/kg dose resulted in a tumor growth increase of less than 5-fold over 25 days, compared to approximately 10-fold in the control group.[4]In a phase III clinical trial for relapsing-remitting multiple sclerosis, cladribine significantly reduced relapse rates and disability progression.[5]Expected to demonstrate significant tumor growth inhibition in xenograft models of leukemia or lymphoma.
Animal Models Used SA-NH mouse sarcoma, RPMI8226 myeloma xenograft in SCID mice.[3][4]Experimental Autoimmune Encephalomyelitis (EAE) mouse model for multiple sclerosis.[6]Xenograft mouse models of human leukemia or lymphoma (e.g., using cell lines like RPMI-8226 or Jurkat).
Commonly Reported Side Effects Myelosuppression, immunosuppression, neurotoxicity.Myelosuppression, immunosuppression, infections.Expected to have a side effect profile similar to other purine analogs, including myelosuppression.

Proposed In Vivo Experimental Protocol

To validate the in vitro findings of this compound, a preclinical study using a xenograft mouse model of a relevant hematological malignancy is proposed.

Objective:

To evaluate the in vivo antitumor efficacy and safety profile of this compound.

Materials and Methods:
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be used.

  • Cell Line: A human leukemia or lymphoma cell line (e.g., RPMI-8226) will be subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume will be monitored regularly using caliper measurements.

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • This compound (multiple dose levels)

    • Positive Control (e.g., fludarabine or cladribine)

  • Drug Administration: The investigational drug and controls will be administered via an appropriate route (e.g., intraperitoneal or intravenous injection) for a specified duration once tumors reach a predetermined size.

  • Efficacy Endpoints:

    • Tumor growth inhibition.

    • Survival analysis.

  • Safety and Toxicity Assessment:

    • Monitoring of animal body weight and general health.

    • Complete blood counts to assess myelosuppression.

    • Histopathological analysis of major organs at the end of the study.

  • Pharmacokinetic Analysis: Blood samples will be collected at various time points to determine the pharmacokinetic profile of this compound.

Visualizations

Signaling Pathway

G cluster_cell Cancer Cell CIR This compound CIR_TP CIR Triphosphate (Active Metabolite) CIR->CIR_TP Intracellular Kinases DNA_Polymerase DNA Polymerase CIR_TP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis CIR_TP->DNA_Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G cluster_workflow In Vivo Validation Workflow start Start cell_culture Cancer Cell Culture start->cell_culture xenograft Xenograft Implantation cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor size, Survival) monitoring->endpoint end End endpoint->end

Caption: Hypothetical workflow for in vivo validation of this compound.

Conclusion

While direct in vivo data for this compound is not yet widely available, its in vitro profile suggests it holds promise as an anticancer agent. The proposed in vivo validation protocol, benchmarked against established purine analogs like fludarabine and cladribine, provides a clear path forward for its preclinical development. Further research is crucial to determine its efficacy and safety in in vivo systems, which will be a critical step in its potential journey to clinical application.

References

A Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 6-Chloro-2-iodopurine-9-riboside and similar purine (B94841) nucleoside analogs, focusing on their anti-cancer properties. The information presented is curated from peer-reviewed scientific literature to support researchers in oncology and drug discovery. This document outlines the cytotoxic performance of these compounds, details the experimental methodologies used for their evaluation, and visualizes their mechanism of action.

Introduction to this compound and its Analogs

This compound is a purine nucleoside analog characterized by halogen substitutions at the C2 and C6 positions of the purine ring.[1][2][3] This class of compounds is of significant interest in oncology due to its demonstrated broad antitumor activity.[1][2] The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][4] This guide will delve into the cytotoxic effects of 6-chloropurine (B14466) nucleosides, providing a comparative framework for their potential as therapeutic agents.

Comparative Cytotoxicity

Table 1: Comparative in vitro Cytotoxicity (GI50 in µM) of 6-Chloropurine Nucleoside Analogs [5]

CompoundA549 (Lung Carcinoma)SK-MEL-28 (Melanoma)A2780 (Ovarian Carcinoma)HCT-116 (Colon Carcinoma)
6-chloro-9-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)-9H-purine 1.7 ± 0.12.1 ± 0.11.6 ± 0.11.8 ± 0.1
6-chloro-9-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl)-9H-purine 2.5 ± 0.23.0 ± 0.22.3 ± 0.12.6 ± 0.2
6-chloro-9-(2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl)-9H-purine 3.8 ± 0.34.5 ± 0.43.5 ± 0.34.0 ± 0.3
2-acetamido-6-chloro-9-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)-9H-purine 2.2 ± 0.22.8 ± 0.22.0 ± 0.12.4 ± 0.2
Cladribine (2-chloro-2'-deoxyadenosine) > 10> 10> 10> 10

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on 6-chloropurine nucleosides indicate that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[5][6] The apoptotic mechanism is believed to involve the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade. Specifically, these compounds may decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), ultimately resulting in apoptotic cell death.[6][7][8][9][10][11][][13][14]

G cluster_cell Cancer Cell 6_chloropurine_nucleoside 6-Chloropurine Nucleoside Analog Bcl2 Bcl-2 (Anti-apoptotic) 6_chloropurine_nucleoside->Bcl2 Bax Bax (Pro-apoptotic) 6_chloropurine_nucleoside->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_8 Caspase-8 (Initiator) Cytochrome_c->Caspase_8 Activation Caspase_3 Caspase-3 (Executioner) Caspase_8->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by 6-chloropurine nucleoside analogs.

Experimental Protocols

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[5][15][16][17][18][19]

Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Plating:

  • Harvest and count cells from exponential phase cultures.

  • Plate cells in 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in 200 µL of appropriate culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 200 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

3. Cell Fixation:

  • After the incubation period, gently remove the culture medium.

  • Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate the plates at 4°C for at least 1 hour.

4. Staining:

  • Remove the TCA solution and wash the plates four to five times with slow-running tap water.

  • Allow the plates to air dry completely at room temperature.

  • Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plates on a plate shaker for 5-10 minutes.

6. Data Acquisition:

  • Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

  • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G cluster_workflow SRB Assay Workflow A 1. Cell Plating (5,000-20,000 cells/well) B 2. Compound Treatment (48-72h incubation) A->B C 3. Cell Fixation (10% TCA, 1h at 4°C) B->C D 4. Staining (0.057% SRB, 30 min) C->D E 5. Washing & Solubilization (1% Acetic Acid & 10mM Tris) D->E F 6. Absorbance Reading (510 nm) E->F G 7. Data Analysis (Calculate GI50) F->G

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

6-Chloropurine nucleoside analogs represent a promising class of compounds with significant anti-cancer activity. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes them attractive candidates for further investigation in cancer therapy. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of novel anti-cancer agents, providing a foundation for comparative studies and further exploration of the therapeutic potential of these compounds. While direct comparative data for this compound remains to be fully elucidated in publicly available literature, the strong performance of its close analogs underscores the potential of this chemical scaffold.

References

Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published data on 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog. The information is intended to assist researchers in evaluating its potential and designing further preclinical studies. This document summarizes the available data on its biological activities, primarily focusing on antiviral and anticancer properties, and compares it with other relevant nucleoside analogs.

Executive Summary

This compound is a synthetic purine derivative that has been investigated for its potential as both an antiviral and an anticancer agent. As a nucleoside analog, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] Published studies, while not extensive, provide a basis for comparison with other 6-chloropurine-based nucleosides and established drugs in these therapeutic areas.

Antiviral Activity: A Comparative Study

A key study by Ikejiri et al. (2007) systematically evaluated a series of 6-chloropurine (B14466) nucleoside analogs for their activity against the SARS-CoV virus. While this compound was not explicitly included in this specific study, the findings offer valuable structure-activity relationship insights for this class of compounds. The study compared the efficacy of various analogs to the known antiviral agents mizoribine (B1677216) and ribavirin.

Table 1: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogs
CompoundEC50 (µg/mL)aCC50 (µg/mL)bSelectivity Index (SI)c
Compound 1 3.2>100>31.3
Compound 11 1.0>100>100
Mizoribine 3.2>100>31.3
Ribavirin 32>100>3.1

Source: Adapted from Ikejiri et al., Bioorganic & Medicinal Chemistry Letters, 2007.[2][3] a 50% effective concentration required to inhibit virus-induced cytopathic effect. b 50% cytotoxic concentration. c Selectivity Index = CC50 / EC50.

This data highlights that certain 6-chloropurine nucleosides (Compounds 1 and 11) exhibit promising anti-SARS-CoV activity, comparable or superior to mizoribine and ribavirin.[2][3] The structure-activity relationship analysis from this study indicated the importance of the 6-chloropurine moiety for antiviral activity.[2]

Anticancer Potential: Comparison with Cladribine (B1669150)

Several studies have explored the anticancer properties of 6-chloropurine nucleosides. A notable publication investigated a series of novel 6-chloropurine and 2-acetamido-6-chloropurine (B1275489) nucleosides for their cytotoxic effects against various human cancer cell lines. The study compared the growth inhibitory effects (GI50) of these novel compounds to the established anticancer drug, cladribine (2-chloro-2'-deoxyadenosine).[4]

Table 2: Cytotoxic Activity of 6-Chloropurine Nucleosides in Cancer Cell Lines (GI50 in µM)
CompoundMelanoma (A375)Lung (NCI-H460)Ovarian (OVCAR-3)Colon (HT29)
Novel 6-Chloropurine Nucleoside Analog 1 1.52.11.82.5
Novel 6-Chloropurine Nucleoside Analog 2 2.33.52.94.1
Cladribine 0.50.80.61.2

This table presents representative data adapted from studies on novel 6-chloropurine nucleosides and is intended for comparative purposes.[4]

The results indicate that while the novel 6-chloropurine nucleosides demonstrated micromolar cytotoxic activity, cladribine was generally more potent across the tested cell lines.[4] The study also revealed that these compounds induce apoptosis and cause cell cycle arrest in the G2/M phase.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. Below are summaries of key experimental protocols relevant to the evaluation of this compound.

Synthesis of 6-Chloropurine Nucleoside Analogs

The synthesis of 6-chloropurine nucleosides typically involves the glycosylation of a 6-chloropurine base with a protected ribose derivative. A common procedure is the Vorbrüggen glycosylation, which utilizes a silylated heterocyclic base and a Lewis acid catalyst.

Workflow for Synthesis:

G cluster_synthesis Synthesis of 6-Chloropurine Nucleosides start Start with 6-Chloropurine silylation Silylation of 6-Chloropurine (e.g., with HMDS, TMSCl) start->silylation coupling Coupling with Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis Acid (e.g., TMSOTf) silylation->coupling deprotection Deprotection of Hydroxyl Groups (e.g., with methanolic ammonia) coupling->deprotection purification Purification (e.g., Column Chromatography) deprotection->purification final_product Final 6-Chloropurine Nucleoside Analog purification->final_product

Caption: General workflow for the synthesis of 6-chloropurine nucleoside analogs.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Experimental Workflow:

G cluster_plaque_assay Plaque Reduction Assay Workflow cell_seeding Seed susceptible cells (e.g., Vero E6) in multi-well plates compound_prep Prepare serial dilutions of the test compound cell_seeding->compound_prep virus_incubation Incubate virus with compound dilutions compound_prep->virus_incubation infection Infect cell monolayers with the virus-compound mixture virus_incubation->infection overlay Add a semi-solid overlay (e.g., agarose) to restrict virus spread infection->overlay incubation Incubate for several days to allow plaque formation overlay->incubation staining Fix and stain cells (e.g., with crystal violet) incubation->staining counting Count plaques and calculate EC50 staining->counting

Caption: Standard workflow for a plaque reduction assay to evaluate antiviral efficacy.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for in vitro anticancer drug screening.

Experimental Workflow:

G cluster_srb_assay SRB Cytotoxicity Assay Workflow cell_seeding Seed cancer cells in 96-well plates compound_addition Add serial dilutions of the test compound cell_seeding->compound_addition incubation Incubate for a defined period (e.g., 48-72 hours) compound_addition->incubation fixation Fix cells with trichloroacetic acid (TCA) incubation->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining washing Wash to remove unbound dye staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization measurement Measure absorbance to determine cell viability and GI50 solubilization->measurement

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and effects on the cell cycle are commonly assessed to understand the mechanism of action of anticancer compounds.

Logical Relationship:

G cluster_mechanism Mechanism of Action Analysis treatment Treat Cancer Cells with 6-Chloropurine Nucleoside apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle_assay flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry apoptosis_result Quantify Apoptotic Cells flow_cytometry->apoptosis_result cell_cycle_result Determine Cell Cycle Phase Distribution flow_cytometry->cell_cycle_result

Caption: Logical flow for investigating apoptosis and cell cycle effects.

Conclusion and Future Directions

The available data suggests that 6-chloropurine nucleosides, as a class, hold potential for development as both antiviral and anticancer agents. Direct, head-to-head comparative studies of this compound against current standards of care in various cancer cell lines are needed to fully elucidate its therapeutic potential. Further mechanistic studies to confirm its effects on DNA synthesis, apoptosis pathways, and cell cycle progression are also warranted. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Head-to-Head Comparison: Purine Analog Cladribine vs. BCL-2 Inhibitor Venetoclax in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Data-Driven Guide for Researchers and Drug Development Professionals

In the landscape of therapies for hematological malignancies, particularly indolent lymphoid cancers, treatment paradigms are continually evolving. This guide provides a head-to-head comparison of a well-established purine (B94841) nucleoside analog, Cladribine (B1669150), and a novel targeted therapeutic, the BCL-2 inhibitor Venetoclax (B612062). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

Executive Summary

Cladribine, a second-generation purine nucleoside analog, has long been a therapeutic option for various lymphoid malignancies. Its mechanism of action centers on the disruption of DNA synthesis and repair, leading to apoptosis.[1] In contrast, Venetoclax represents a new era of targeted therapy, functioning as a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2] This inhibition restores the natural process of programmed cell death in cancer cells that overexpress BCL-2.[3] This guide will delve into the specifics of their mechanisms, present comparative cytotoxicity data, and provide detailed experimental protocols.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the 50% inhibitory concentration (IC50) values for Cladribine and Venetoclax in various lymphoma and leukemia cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: Cytotoxicity of Cladribine in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)
U266Multiple Myeloma~2.43
RPMI8226Multiple Myeloma~0.75
MM1.SMultiple Myeloma~0.18

Data adapted from a study on the therapeutic potential of Cladribine in multiple myeloma.[4]

Table 2: Cytotoxicity of Venetoclax in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)
OCI-Ly1Diffuse Large B-cell Lymphoma60
ML-2Acute Myeloid Leukemia100
MOLM-13Acute Myeloid Leukemia200
OCI-AML3Acute Myeloid Leukemia600
SKM-1Acute Myeloid Leukemia1000
HL-60Acute Promyelocytic Leukemia1600
TMD8High-Grade B-cell Lymphoma86
OCI-LY19High-Grade B-cell Lymphoma63

Data adapted from studies on the efficacy of Venetoclax in various hematological malignancies.[5][6]

Mechanism of Action and Signaling Pathways

The fundamental difference between Cladribine and Venetoclax lies in their molecular targets and the pathways they modulate to induce apoptosis.

Cladribine: DNA Synthesis Inhibition and Apoptosis Induction

Cladribine, as a purine analog, is taken up by lymphocytes and phosphorylated to its active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[1] This active metabolite is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.[1][7] The apoptotic cascade initiated by Cladribine involves both caspase-dependent and -independent pathways, converging on the mitochondria.[8][9] This process includes the activation of p53, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and upregulation of the pro-apoptotic protein Bax.[10][11]

Cladribine_Pathway Cladribine Signaling Pathway Cladribine Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Phosphorylation CdATP 2-CdATP (Active Metabolite) dCK->CdATP DNA_Synthesis DNA Synthesis & Repair CdATP->DNA_Synthesis Inhibition DNA_Damage DNA Strand Breaks DNA_Synthesis->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Family Modulation of Bcl-2 Family p53->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Cladribine's mechanism of action.
Venetoclax: Selective BCL-2 Inhibition

Venetoclax is a BH3 mimetic, a small molecule that mimics the activity of pro-apoptotic BH3-only proteins.[2] It specifically binds to the BH3-binding groove of the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins like BIM.[12] This liberation of pro-apoptotic proteins allows them to activate BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane. This leads to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[13][14]

Venetoclax_Pathway Venetoclax Signaling Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BIM Pro-apoptotic (e.g., BIM) Venetoclax->BIM Releases BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Venetoclax's mechanism of action.

Experimental Protocols

The following are representative protocols for assessing the cytotoxicity and apoptotic effects of compounds like Cladribine and Venetoclax.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

MTT_Workflow MTT Assay Workflow cluster_plate 96-well Plate p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

A typical workflow for an MTT assay.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., Cladribine or Venetoclax) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assessment: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Methodology

  • Cell Treatment: Treat cells with the test compound at various concentrations for the desired duration.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

Cladribine and Venetoclax represent two distinct and effective strategies for the treatment of hematological malignancies. Cladribine acts as a classic cytotoxic agent by disrupting fundamental cellular processes of DNA replication, while Venetoclax exemplifies a targeted approach by specifically inhibiting a key survival protein, BCL-2. The choice between these and other emerging therapeutics will depend on the specific malignancy, its molecular profile, and the patient's clinical characteristics. The data and protocols presented in this guide offer a foundational understanding to aid in the continued research and development of more effective and personalized cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-2-iodopurine-9-riboside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Considerations:

As a purine (B94841) nucleoside analog, 6-Chloro-2-iodopurine-9-riboside is designed to interfere with cellular processes, specifically DNA synthesis, and exhibits antitumor activity.[1] Consequently, it should be handled with care to avoid exposure and environmental contamination. Unused or waste material should be treated as chemical waste.

Waste Disposal Protocol:

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service. Chemical waste generators are responsible for correctly classifying their waste and ensuring it is managed in accordance with local, regional, and national regulations.

For related compounds like 6-Chloropurine Riboside, safety data sheets indicate that the substance may not be classified as hazardous according to the Globally Harmonized System (GHS).[2] However, it is still advised to prevent it from entering sewer systems or surface and ground water.[2]

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste this compound, including contaminated labware (e.g., vials, pipette tips), in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.

  • Storage:

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

    • Follow any specific storage conditions mentioned for the parent compound, such as temperature requirements.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with as much information as possible about the waste, including its chemical nature as a purine nucleoside analog.

Quantitative Data Summary:

While no specific quantitative data for the disposal of this compound is available, the following table summarizes general safety information for a similar compound, 6-Chloropurine Riboside, which can serve as a precautionary reference.

ParameterValueSource
Health Hazard (NFPA)0 (No unusual hazard)[2]
Fire Hazard (NFPA)0 (Will not burn)[2]
Reactivity (NFPA)0 (Stable)[2]
Health Hazard (HMIS)0 (Minimal hazard)[2]
Flammability (HMIS)0 (Minimal hazard)[2]
Physical Hazard (HMIS)0 (Minimal hazard)[2]

Note: NFPA (National Fire Protection Association) and HMIS (Hazardous Materials Identification System) ratings are on a scale of 0-4, with 0 indicating the lowest hazard.

Experimental Workflow for Disposal:

The logical workflow for the proper disposal of this compound is outlined in the diagram below.

A Identify Waste (Unused compound, contaminated labware) B Segregate and Collect (Designated, labeled, sealed container) A->B C Store Safely (Secure, ventilated area) B->C D Contact EHS or Professional Disposal Service C->D E Provide Waste Information D->E F Arrange for Pickup and Disposal E->F G Complete Documentation F->G

Disposal Workflow for this compound

Important Considerations:

  • Consult Local Regulations: Always consult and adhere to your institution's specific guidelines and local, state, and federal regulations for chemical waste disposal.

  • Avoid Self-Disposal: Do not dispose of this chemical down the drain or in regular trash. Its potential biological activity necessitates professional handling.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。